Product packaging for 2-(5-Nitropyridin-2-yloxy)ethanol(Cat. No.:CAS No. 143071-39-0)

2-(5-Nitropyridin-2-yloxy)ethanol

Cat. No.: B127943
CAS No.: 143071-39-0
M. Wt: 184.15 g/mol
InChI Key: KESQFSZFUCZCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(5-Nitropyridin-2-yloxy)ethanol is a nitropyridine derivative characterized by a pyridine ring system substituted with a nitro group and a hydroxyethoxy chain. This specific molecular architecture, featuring both electron-withdrawing and hydrophilic functional groups, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is often utilized by researchers as a key building block for the construction of more complex molecules. Its structure is particularly relevant in the development of compounds with potential biological activity. Researchers employ this chemical in strict laboratory settings for in-vitro studies, and it is not intended for diagnostic, therapeutic, or any personal use. All provided information is for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O4 B127943 2-(5-Nitropyridin-2-yloxy)ethanol CAS No. 143071-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-nitropyridin-2-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c10-3-4-13-7-2-1-6(5-8-7)9(11)12/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESQFSZFUCZCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343172
Record name 2-[(5-Nitropyridin-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

143071-39-0
Record name 2-[(5-Nitropyridin-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Hydroxyethoxy)-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Nitropyridin-2-yloxy)ethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-(5-Nitropyridin-2-yloxy)ethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established theoretical knowledge with practical insights to facilitate its use in research and development.

Molecular Identity and Structure

This compound, with the CAS Number 143071-39-0, is a substituted nitropyridine derivative. Its molecular structure, characterized by a nitro-functionalized pyridine ring linked to an ethanol moiety via an ether bond, is a key determinant of its chemical behavior.[1][2][3]

IUPAC Name: this compound Molecular Formula: C₇H₈N₂O₄ Molecular Weight: 184.15 g/mol [4]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The data presented below is a combination of predicted values from computational models and should be confirmed by experimental analysis.

PropertyValueSource
Appearance White to off-white solid[4]
Melting Point 112-114 °C[4]
Boiling Point (Predicted) 355.7 ± 27.0 °C[4]
Density (Predicted) 1.389 ± 0.06 g/cm³[4]
pKa (Predicted) 13.97 ± 0.10[4]

Synthesis and Purification

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the pyridine ring by an alkoxide.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine SNAr Reaction SNAr Reaction 2-chloro-5-nitropyridine->SNAr Reaction Ethylene glycol Ethylene glycol Ethylene glycol->SNAr Reaction Crude Product Crude Product SNAr Reaction->Crude Product Purification Purification Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol:

This protocol is based on established methods for the synthesis of similar 2-alkoxypyridine derivatives.[5]

  • Preparation of the Alkoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol (1.1 equivalents) in a suitable anhydrous solvent such as THF or DMF. Add a strong base, for instance, sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: Cool the freshly prepared alkoxide solution to 0 °C. Add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-withdrawing nitro group and the ether linkage.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as H₂ with a palladium catalyst, tin(II) chloride, or sodium dithionite. This transformation is a common strategy in the synthesis of more complex molecules.

  • Nucleophilic Aromatic Substitution: The presence of the nitro group activates the pyridine ring towards further nucleophilic attack, although to a lesser extent than the precursor 2-chloro-5-nitropyridine.

  • Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI).

  • Hydroxyl Group Reactivity: The terminal hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the following are predictions based on the molecular structure.

¹H NMR Spectroscopy (Predicted)
  • Pyridine Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm). The proton at C6 will likely be the most downfield due to the deshielding effects of the adjacent nitrogen and the nitro group. The protons at C3 and C4 will appear as doublets or doublet of doublets.

  • Ethanol Protons: Two triplets in the aliphatic region. The methylene group adjacent to the ether oxygen (-O-CH₂-) is expected around δ 4.0-4.5 ppm, while the methylene group adjacent to the hydroxyl group (-CH₂-OH) would be around δ 3.5-4.0 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.

¹³C NMR Spectroscopy (Predicted)
  • Pyridine Carbons: Five signals in the aromatic region (δ 110-170 ppm). The carbon bearing the nitro group (C5) and the carbon attached to the ether oxygen (C2) will be significantly deshielded.

  • Ethanol Carbons: Two signals in the aliphatic region (δ 60-75 ppm).

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad band around 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks around 2850-3000 cm⁻¹.

  • N-O Stretch (Nitro Group): Strong, characteristic bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

  • C-O Stretch (Ether): A strong band in the region of 1050-1250 cm⁻¹.

  • C=N and C=C Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 184.

  • Fragmentation: Expect fragmentation patterns corresponding to the loss of the ethanol side chain, the nitro group, and other characteristic cleavages.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the following precautions should be taken based on the reactivity of similar nitropyridine compounds.[6][7]

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

2-Substituted-5-nitropyridines are valuable building blocks in medicinal chemistry.[8] The functional groups of this compound offer multiple points for further chemical modification.

  • Scaffold for Bioactive Molecules: The reduced amino derivative can serve as a precursor for the synthesis of a wide range of heterocyclic compounds with potential biological activities.

  • Linker Moiety: The ethanol side chain can be functionalized to act as a linker to attach this scaffold to other molecules of interest in the development of probes or targeted therapeutics.

  • Intermediate in Agrochemicals: Nitropyridine derivatives have been utilized in the synthesis of novel insecticides.[8]

The versatility of this compound makes it a valuable tool for researchers exploring new chemical entities in drug discovery and materials science.

References

synthesis route for 2-hydroxy-5-nitropyridine precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-5-nitropyridine

Abstract

2-Hydroxy-5-nitropyridine is a pivotal precursor in the development of novel pharmaceuticals and agrochemicals, prized for the synthetic versatility offered by its hydroxyl and nitro functional groups.[1] This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, designed for researchers, chemists, and process development professionals. We will dissect three core methodologies: the conversion from 2-amino-5-nitropyridine via diazotization or direct hydrolysis, a streamlined one-pot synthesis from 2-aminopyridine, and a modern approach involving pyridine ring formation from acyclic precursors. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and a critical evaluation of each route's advantages and limitations in terms of yield, safety, and scalability. Detailed, field-tested protocols are provided to ensure reproducibility and validation.

Introduction: The Strategic Importance of 2-Hydroxy-5-nitropyridine

2-Hydroxy-5-nitropyridine, a light yellow to light brown crystalline powder, serves as a fundamental building block in organic synthesis.[2][3] Its structure is characterized by a pyridine ring substituted with a hydroxyl group at the 2-position and a powerful electron-withdrawing nitro group at the 5-position. This specific arrangement activates the molecule for a variety of subsequent transformations. The hydroxyl group can act as a nucleophile or be converted into a better leaving group (e.g., a chloro group), while the nitro group can be reduced to an amine, opening pathways to a diverse array of complex heterocyclic systems.[4][5] Consequently, this intermediate is integral to the synthesis of numerous Active Pharmaceutical Ingredients (APIs), particularly those with anti-inflammatory, antimicrobial, or anticancer properties.[1]

This document provides a comprehensive overview of the most effective and scientifically robust methods for its preparation, moving beyond simple procedural lists to offer insights into reaction mechanisms and process optimization.

Synthesis Route A: Conversion from 2-Amino-5-nitropyridine

The most established routes to 2-hydroxy-5-nitropyridine begin with the readily available precursor, 2-amino-5-nitropyridine. The core transformation involves the substitution of the amino group with a hydroxyl group. Two primary methods are employed: classical diazotization followed by hydrolysis and direct basic hydrolysis.

Route A1: Diazotization and Hydrolysis

This classic pathway leverages the conversion of the primary amino group into an excellent leaving group, dinitrogen gas (N₂), via a diazonium salt intermediate. This multi-step process requires precise temperature control due to the inherent instability of diazonium salts.[6][7]

The reaction proceeds in two key stages. First, 2-amino-5-nitropyridine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[8][9] The amine attacks the nitrosonium ion (NO⁺) to form a diazonium salt. Second, the diazonium salt is thermally decomposed in the aqueous acidic medium. Water acts as a nucleophile, displacing the N₂ group to form the desired 2-hydroxypyridine derivative. Low temperatures (typically 0–5 °C) are critical during diazotization to prevent premature decomposition of the diazonium salt and minimize side reactions.[7]

Diazotization_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product A 2-Amino-5-nitropyridine B Dissolve in Acid (e.g., 15% HCl) A->B Step 1 C Cool to 0-5 °C B->C Step 2 D Add NaNO₂(aq) dropwise (Diazotization) C->D Step 3 E Warm / Stir (Hydrolysis) D->E Step 4 F 2-Hydroxy-5-nitropyridine E->F Step 5

Caption: Workflow for the synthesis of 2-hydroxy-5-nitropyridine via diazotization.

  • 1. Reagent Preparation: Dissolve 2-amino-5-nitropyridine (1.0 eq., e.g., 13.9 g) in a 10-15% aqueous solution of hydrochloric acid (approx. 4.5 eq.).[8][10]

  • 2. Cooling: Cool the resulting solution in an ice bath to between -5 and 0 °C with vigorous stirring.[8]

  • 3. Diazotization: Prepare a solution of sodium nitrite (1.5 eq., e.g., 10.4 g) in a minimal amount of water. Add this solution dropwise to the cooled amine solution, ensuring the temperature is strictly maintained below 5 °C.[8] The addition of a nitrite solution is highly exothermic and requires careful monitoring.

  • 4. Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for 30-60 minutes.[8][10] The reaction progress can be monitored by testing for the absence of the starting amine (e.g., via TLC). Some protocols then involve maintaining the temperature at around 40°C for a period to ensure complete hydrolysis.[10]

  • 5. Isolation & Purification: The product may precipitate upon formation or after concentrating the reaction mixture under reduced pressure.[10] The resulting solid is collected by filtration, washed with cold water to remove residual acid and salts, and dried. The crude product can be recrystallized from a water/ethanol mixture to yield high-purity 2-hydroxy-5-nitropyridine.[8]

Route A2: Direct Basic Hydrolysis

This method offers a simpler, safer alternative by avoiding the use of sodium nitrite and the generation of unstable diazonium salts. It involves the direct nucleophilic substitution of the amino group by a hydroxide ion under reflux conditions.

In this SNAr (Nucleophilic Aromatic Substitution) reaction, the highly basic hydroxide ion (OH⁻) attacks the carbon atom bonded to the amino group. The pyridine ring, especially with the electron-withdrawing nitro group, is sufficiently electron-deficient to be susceptible to such an attack. The reaction requires high temperatures (reflux) to overcome the activation energy associated with displacing the amino group, which is typically a poor leaving group.

  • 1. Reaction Setup: Suspend 2-amino-5-nitropyridine (1.0 eq., e.g., 500 g) in a 10% aqueous sodium hydroxide solution (approx. 2000 mL).[11]

  • 2. Hydrolysis: Heat the mixture to reflux (approx. 102 °C) and maintain this temperature for 10 hours.[11] The reaction should be monitored for the consumption of the starting material.

  • 3. Isolation: After cooling, filter the reaction mixture. The filter cake, containing the sodium salt of the product, is dissolved in water.

  • 4. Neutralization & Purification: Neutralize the aqueous solution with hydrochloric acid. The 2-hydroxy-5-nitropyridine product, being insoluble in neutral water, will precipitate.[10][11] Collect the solid by filtration, wash with water, and dry to obtain the final product.

Synthesis Route B: One-Pot Synthesis from 2-Aminopyridine

For large-scale production, minimizing intermediate isolation steps can significantly improve efficiency and reduce waste. A patented one-pot method achieves this by starting from the more fundamental precursor, 2-aminopyridine.[12]

This process integrates two sequential reactions in a single vessel. First, 2-aminopyridine undergoes electrophilic nitration using a mixture of concentrated nitric and sulfuric acids. The amino group directs the incoming nitro group primarily to the 5-position. The sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Following the nitration, the reaction mixture is quenched in water and cooled. Without isolating the 2-amino-5-nitropyridine intermediate, an aqueous solution of sodium nitrite is added directly to perform the diazotization and subsequent hydrolysis as described in Route A1.[12] This "telescopic" approach saves time, reduces solvent usage, and simplifies waste handling.

One_Pot_Synthesis A 2-Aminopyridine B Add to conc. H₂SO₄ (10-20 °C) A->B C Add conc. HNO₃ Nitration at 40-50 °C B->C D Quench in Water Cool to 0-10 °C C->D E Add NaNO₂(aq) Diazotization & Hydrolysis D->E F Adjust pH with NH₄OH E->F G Filter & Dry F->G H 2-Hydroxy-5-nitropyridine G->H

Caption: Workflow for the one-pot synthesis starting from 2-aminopyridine.

  • 1. Nitration: Add 2-aminopyridine (1.0 eq.) in batches to concentrated sulfuric acid (8-10x the mass of the amine) while maintaining the temperature between 10-20 °C.[12]

  • 2. Reagent Addition: Add concentrated nitric acid (0.9-1.0 eq.) to the mixture. After the addition, raise the temperature to 40-50 °C and stir until the nitration is complete.[12]

  • 3. Quench and Diazotization: Quench the reaction by adding the mixture to water, controlling the temperature between 0-10 °C. Subsequently, add an aqueous solution of sodium nitrite (1.5-1.7 eq.) dropwise to perform the diazotization.[12]

  • 4. Work-up and Isolation: Adjust the pH of the solution with ammonia water to precipitate the product. Filter the solid, wash, and dry to obtain 2-hydroxy-5-nitropyridine.[12] A key advantage cited for this method is that isomers formed during nitration can be separated by controlling the acid concentration during work-up.[12]

Synthesis Route C: Novel Pyridine Ring Formation

A more recent and innovative approach avoids the direct nitration of pyridine rings and hazardous diazotization steps altogether. This method constructs the 2-hydroxy-5-nitropyridine core from simple acyclic (non-ring) starting materials.[6]

This synthetic strategy involves the condensation of a 2-halogenated acrylate (like ethyl 2-chloroacrylate) with nitromethane, followed by a condensation with an orthoformate ester. The resulting intermediate is then cyclized using ammonia to form the pyridine ring. This method is promoted for its enhanced safety profile, as it eliminates the need for aggressive nitrating agents and unstable diazonium intermediates. It represents a "green" chemistry approach by building complexity from simple precursors with high atom economy.[6]

  • 1. Addition Reaction: React nitromethane (1.1 eq.) with ethyl 2-chloroacrylate (1.0 eq.) in the presence of an organic base catalyst (e.g., DBN) at 60-65 °C for approximately 4 hours.[6]

  • 2. Condensation: Add triethyl orthoformate (1.8 eq.) and a Lewis acid catalyst (e.g., cuprous chloride) to the mixture and heat at 95-100 °C for 3 hours.[6]

  • 3. Cyclization: Cool the mixture to 50 °C and add a cyclization reagent mixture, such as 10% ammonia, ethanol, and ammonium chloride. Stir at 60-65 °C for 4 hours.[6]

  • 4. Isolation and Purification: Cool the reaction to 20 °C and filter the resulting solid. The crude product is then recrystallized from isopropanol with activated carbon to yield high-purity, needle-shaped crystals of 2-hydroxy-5-nitropyridine.[6]

Comparative Analysis of Synthesis Routes

The optimal choice of synthesis route depends on the specific requirements of the laboratory or production facility, including scale, available equipment, safety protocols, and cost considerations.

Parameter Route A1 (Diazotization) Route A2 (Direct Hydrolysis) Route B (One-Pot) Route C (Cyclization)
Starting Material 2-Amino-5-nitropyridine2-Amino-5-nitropyridine2-Aminopyridine2-Halogenated acrylate, Nitromethane
Key Reagents NaNO₂, HCl / H₂SO₄NaOHH₂SO₄, HNO₃, NaNO₂Organic base, Lewis acid, Ammonia
Reported Yield ~88%[10]~60%[11]Not explicitly stated, but implied to be high~90%[6]
Purity High after purification (>97%)[10]High after purificationGood, with isomer separationVery high (>99.5%)[6]
Safety Concerns Unstable diazonium salt, exothermic, requires strict temperature control.[6][7]Use of strong base, high temperatures.Use of concentrated acids, nitration hazards, diazotization step.Flammable organic solvents, but avoids nitration and diazotization hazards.
Scalability Common, but safety protocols are critical for scale-up.Simpler to scale due to fewer hazardous reagents.Excellent for large scale; reduces handling and waste.[12]Good; mild conditions are favorable for industrial production.[6]
Advantages High yield, well-established.Simpler procedure, avoids hazardous diazonium salts.High efficiency, less waste, lower cost starting material.[12]Highest safety, high yield and purity, avoids nitration.[6]
Disadvantages Significant safety risks.[6]Lower reported yield, long reaction time.[11]Handles highly corrosive and hazardous materials.More complex multi-step condensation/cyclization.

Conclusion

The synthesis of 2-hydroxy-5-nitropyridine can be accomplished through several distinct and viable pathways. The traditional method via diazotization of 2-amino-5-nitropyridine (Route A1) remains a high-yielding and common laboratory procedure, though its scalability is constrained by the inherent safety risks of diazonium intermediates. The direct hydrolysis (Route A2) offers a safer but lower-yielding alternative. For industrial applications, the one-pot synthesis from 2-aminopyridine (Route B) presents a compelling case due to its process efficiency and use of a cheaper starting material. Finally, the novel cyclization route (Route C) represents the forefront of safer and greener chemical synthesis, providing excellent yield and purity while circumventing the most hazardous reaction types. The selection of a specific route should be a strategic decision based on a thorough assessment of safety, economic, and environmental factors.

References

Spectroscopic Characterization of 2-(5-Nitropyridin-2-yloxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 2-(5-Nitropyridin-2-yloxy)ethanol. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through modern analytical techniques is paramount. This document outlines the theoretical basis and practical considerations for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not publicly available in spectral databases at the time of this writing, this guide leverages established principles of spectroscopy and data from structurally related compounds to provide a robust predictive analysis. Detailed experimental protocols are provided to enable researchers to acquire high-quality data, and a thorough interpretation of the expected spectral features is presented to facilitate structural confirmation and purity assessment.

Introduction: The Structural Elucidation of a Nitropyridine Derivative

The compound this compound belongs to the nitropyridine class of heterocyclic compounds, which are integral scaffolds in the development of novel therapeutic agents and functional materials. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic environment of the pyridine ring, which in turn dictates the molecule's reactivity and spectroscopic properties. The ethoxy-alcohol side chain introduces conformational flexibility and potential sites for hydrogen bonding, further contributing to the complexity of its structural analysis.

Accurate and unambiguous structural characterization is a critical prerequisite for any downstream application, from establishing structure-activity relationships (SAR) in drug discovery to tuning the photophysical properties of advanced materials. This guide is designed to serve as a practical resource for researchers, providing both the foundational knowledge and the procedural details necessary to confidently characterize this compound using a multi-spectroscopic approach.

The following sections will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS characteristics of the target molecule. Each section will begin with a theoretical overview of the technique, followed by a detailed, step-by-step experimental protocol, a summary of the expected data in tabular format, and an in-depth interpretation of the predicted spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR will be instrumental in confirming the arrangement of the pyridine ring, the ethoxy-alcohol side chain, and the relative positions of the substituents.

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for many organic molecules, but deuterated dimethyl sulfoxide (DMSO-d₆) may be preferred if solubility is an issue or to observe the exchangeable hydroxyl proton.

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert several times to ensure a homogenous solution.

Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • A longer relaxation delay (5-10 seconds) may be required for quaternary carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument h1_nmr Acquire ¹H NMR Spectrum instrument->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum instrument->c13_nmr process Fourier Transform & Phasing h1_nmr->process c13_nmr->process integrate Integrate ¹H Signals process->integrate assign Assign Peaks integrate->assign

Figure 1: Workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethoxy-ethanol side chain.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~8.9 - 9.1Doublet (d)1HH-6
~8.3 - 8.5Doublet of Doublets (dd)1HH-4
~6.8 - 7.0Doublet (d)1HH-3
~4.5 - 4.7Triplet (t)2H-O-CH₂-CH₂-OH
~3.9 - 4.1Triplet (t)2H-O-CH₂-CH₂-OH
~2.0 - 3.0Broad Singlet (br s)1H-OH
Interpretation of Predicted ¹H NMR Spectrum
  • Aromatic Region: The pyridine ring protons will appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group.

    • The proton at the C-6 position (H-6), being ortho to the electronegative nitrogen and para to the nitro group, is expected to be the most deshielded, appearing as a doublet due to coupling with H-4.

    • The H-4 proton, positioned between the nitro group and the C-3 proton, will likely appear as a doublet of doublets, showing coupling to both H-3 and H-6.

    • The H-3 proton, adjacent to the ether linkage, will be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H-4.

  • Aliphatic Region: The two methylene groups of the ethoxy-ethanol side chain will likely appear as two distinct triplets, as they are in different chemical environments and will couple with each other. The methylene group directly attached to the pyridyl oxygen (-O-CH₂-) will be more deshielded than the one bearing the hydroxyl group (-CH₂-OH).

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It will likely appear as a broad singlet and may exchange with deuterium if D₂O is added to the sample.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Predicted Chemical Shift (ppm) Assignment
~165 - 168C-2
~150 - 153C-6
~140 - 143C-5
~135 - 138C-4
~110 - 113C-3
~68 - 71-O-CH₂-CH₂-OH
~60 - 63-O-CH₂-CH₂-OH
Interpretation of Predicted ¹³C NMR Spectrum
  • Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region.

    • C-2, being attached to the electronegative oxygen of the ether linkage and adjacent to the ring nitrogen, will be the most deshielded.

    • C-5, bearing the nitro group, will also be significantly deshielded.

    • The other ring carbons (C-3, C-4, and C-6) will appear at their characteristic chemical shifts, influenced by the surrounding substituents.

  • Aliphatic Carbons: The two methylene carbons of the side chain will appear in the upfield region of the spectrum. The carbon atom directly bonded to the pyridyl oxygen (-O-CH₂-) is expected to be more deshielded than the terminal carbon bearing the hydroxyl group (-CH₂-OH).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, IR spectroscopy will be crucial for confirming the presence of the nitro group, the aromatic ring, the ether linkage, and the hydroxyl group.

Experimental Protocol for IR Spectroscopy

The following protocol describes the preparation of a solid sample for analysis by Attenuated Total Reflectance (ATR) FT-IR, a common and convenient method.

Instrumentation:

  • An FT-IR spectrometer equipped with an ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

Data Acquisition:

  • Acquire a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis clean Clean ATR Crystal apply Apply Sample to Crystal clean->apply pressure Apply Pressure apply->pressure background Acquire Background Spectrum pressure->background sample Acquire Sample Spectrum background->sample process Generate Absorbance Spectrum sample->process identify Identify Characteristic Bands process->identify

Figure 2: Workflow for FT-IR data acquisition and analysis.
Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show several characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~3400 - 3200Strong, BroadO-H stretchAlcohol
~3100 - 3000MediumC-H stretchAromatic
~3000 - 2850MediumC-H stretchAliphatic
~1600 & ~1470MediumC=C & C=N stretchAromatic Ring
~1550 - 1500 & ~1350 - 1300StrongAsymmetric & Symmetric N-O stretchNitro Group
~1250 - 1200StrongAsymmetric C-O-C stretchAryl-Alkyl Ether
~1100 - 1050StrongC-O stretchAlcohol
Interpretation of Predicted IR Spectrum
  • O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indicator of the hydroxyl group, with the broadening due to intermolecular hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

  • Nitro Group: The presence of the nitro group will be confirmed by two strong absorption bands: an asymmetric N-O stretch typically between 1550-1500 cm⁻¹ and a symmetric N-O stretch between 1350-1300 cm⁻¹.

  • Aromatic Ring: The C=C and C=N stretching vibrations of the pyridine ring will give rise to medium intensity bands in the 1600-1470 cm⁻¹ region.

  • Ether and Alcohol C-O Stretches: A strong absorption corresponding to the asymmetric C-O-C stretch of the aryl-alkyl ether is expected around 1250-1200 cm⁻¹. The C-O stretch of the primary alcohol will likely appear as a strong band in the 1100-1050 cm⁻¹ range.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. Electron Ionization (EI) is a common technique that can induce fragmentation, providing valuable structural clues.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for acquiring an EI mass spectrum.

Instrumentation:

  • A mass spectrometer with an Electron Ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

Sample Preparation:

  • For GC-MS, prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • For a direct insertion probe, a small amount of the solid sample can be used.

Data Acquisition:

  • Introduce the sample into the ion source.

  • Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of each ion, generating a mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output prepare Prepare Dilute Solution inject Inject into GC or Probe prepare->inject ionize Electron Ionization (70 eV) inject->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum analyze Analyze M+ and Fragments spectrum->analyze

Figure 3: Workflow for mass spectrometry data acquisition.
Predicted Mass Spectrum Data

The mass spectrum of this compound (Molecular Weight: 184.15 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted m/z Relative Abundance Possible Fragment Ion
184Moderate[M]⁺
138Moderate[M - NO₂]⁺
124Moderate[M - C₂H₄O₂]⁺
95High[5-nitropyridin-2-yl]⁺ fragment
78HighPyridine radical cation
45High[C₂H₅O]⁺
Interpretation of Predicted Mass Spectrum
  • Molecular Ion: A peak at m/z 184 would correspond to the molecular ion [C₇H₈N₂O₄]⁺, confirming the molecular weight of the compound.

  • Key Fragmentations:

    • Loss of the nitro group (NO₂, 46 Da) would result in a fragment ion at m/z 138.

    • Cleavage of the ethoxy-ethanol side chain could lead to various fragments. For instance, cleavage of the C-O bond of the ether could generate a fragment at m/z 124.

    • A prominent peak at m/z 95 could be attributed to the 5-nitropyridin-2-yl cation.

    • Further fragmentation of the pyridine ring could lead to a peak at m/z 78, corresponding to the pyridine radical cation.

    • A peak at m/z 45 is characteristic of the [C₂H₅O]⁺ fragment from the ethanol portion of the side chain.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. By combining the principles of NMR, IR, and MS with data from analogous structures, a comprehensive picture of the expected spectral features has been constructed. The provided experimental protocols offer a clear roadmap for researchers to obtain high-quality data for this compound. The detailed interpretation of the predicted spectra will serve as a valuable reference for the structural confirmation and purity assessment of this compound, thereby supporting its further investigation in various scientific and developmental pursuits. It is important to reiterate that the spectral data presented herein are predictive, and experimental verification is essential for definitive structural elucidation.

commercial suppliers of 2-(5-Nitropyridin-2-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(5-Nitropyridin-2-yloxy)ethanol for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 143071-39-0) is a heterocyclic building block that has garnered interest within the chemical and pharmaceutical research communities. Its structure, featuring a nitropyridine core linked to an ethanol group via an ether bond, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides an in-depth overview of its chemical properties, commercial availability, safety protocols, and applications, designed for scientists and professionals engaged in drug discovery and chemical synthesis. The nitropyridine moiety is a common pharmacophore, and its functionalization, facilitated by intermediates like this, is a key strategy in medicinal chemistry.[1]

Physicochemical Properties

Understanding the fundamental properties of a chemical is critical for its proper handling, storage, and application in experimental design. This compound is typically a white to off-white solid at room temperature.[2] Key quantitative data are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 143071-39-0[2][3][4][5]
Molecular Formula C7H8N2O4[2][3]
Molecular Weight 184.15 g/mol [2][3]
Melting Point 112-114°C[2]
Boiling Point (Predicted) 355.7 ± 27.0 °C[2]
Density (Predicted) 1.389 ± 0.06 g/cm3 [2]
pKa (Predicted) 13.97 ± 0.10[2]
Appearance White to off-white Solid[2]

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers. When sourcing this reagent, it is crucial for researchers to consider factors such as purity, available quantities, and lead times. Purity levels of 98% or higher are commonly offered.[2][5] The following table provides a non-exhaustive list of commercial vendors.

SupplierProduct Name/SynonymCAS NumberNotes
BLDpharm This compound143071-39-0Research use only.[3]
Alchem.Pharmtech This compound143071-39-0Catalog No. Z-08953.[4]
ChemicalBook 2-(5-Nitro-2-pyridyloxy)ethanol143071-39-0Lists multiple suppliers like Apolloscientific.[2]
Hunan Russell Chemicals This compound143071-39-0Offers purity of 98%.[5]
2a biotech This compoundN/ACatalog No. 2A-0115888.[6]
Aribo Biotechnology This compound143071-39-0Provides pricing information.
Pharmalego N/AN/ASpecializes in nitropyridine building blocks.[7]
BOC Sciences 2-[(5-Nitropyridin-2-yl)amino]ethanol25948-12-3Note: This is a structural isomer, not the topic compound. Included for structural comparison awareness.[]

Applications in Drug Discovery and Chemical Synthesis

The primary utility of this compound lies in its role as an intermediate in organic synthesis. The nitropyridine ring is a key electrophilic component, and the terminal hydroxyl group provides a reactive handle for further derivatization.

Core Utility: A Versatile Building Block This compound serves as a valuable building block for creating more elaborate molecular architectures. For instance, related nitropyridine structures are crucial starting materials in the synthesis of potential anticancer agents, such as pyrido[4,3-b][9]oxazines and pyrido[4,3-b][9]thiazines.[1][] The nitro group can be reduced to an amine, which can then undergo a wide range of transformations, including acylation, alkylation, or diazotization, further expanding its synthetic potential.

The general workflow for utilizing such an intermediate in a drug development campaign is visualized below.

G General Workflow for a Chemical Intermediate in Drug Discovery cluster_0 Phase 1: Procurement & QC cluster_1 Phase 2: Synthetic Transformation cluster_2 Phase 3: Analysis & Application A Identify Suppliers (e.g., BLDpharm, Alchem) B Request Certificate of Analysis (CoA) Verify Purity (e.g., >98%) A->B C Procure Reagent Log into Chemical Inventory B->C D Incoming Quality Control (e.g., Melting Point, NMR) C->D E Reaction Setup: This compound D->E Passes QC F Step 1: Derivatization (e.g., Activate -OH group) E->F G Step 2: Core Modification (e.g., Reduce -NO2 group) F->G or H Step 3: Coupling Reaction (e.g., Amide bond formation) F->H G->H I Work-up & Purification (e.g., Chromatography) H->I J Characterize Final Product (NMR, MS, HPLC) I->J Purified Compound K Biological Screening (e.g., In-vitro Assays) J->K L Lead Optimization K->L

Caption: Workflow from procurement to application.

This structured approach ensures that the starting material's quality is validated before it is incorporated into a multi-step synthesis, where impurities could compromise reaction outcomes and lead to costly delays.

Safety, Handling, and Storage Protocols

As with any chemical reagent, proper safety precautions are paramount. The hazard profile for this compound indicates it can cause skin, eye, and respiratory irritation.[2] The following protocols are synthesized from standard Safety Data Sheets (SDS) and must be followed.

Hazard Identification:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Signal Word: Warning.[2]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[10][11]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10] Remove and wash contaminated clothing before reuse.[9][10]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[9][10] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

Handling and First Aid Procedures:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust or fumes.[9][10]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[9][10] Facilities should be equipped with an eyewash fountain and safety shower.[9][10]

  • In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][10]

  • In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9][10]

  • In Case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]

  • In Case of Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[11]

Storage Conditions:

  • Store in a tightly-closed container in a dry, cool, and well-ventilated area.[9][10]

  • Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[10][11]

  • The recommended storage condition is sealed in dry, room temperature.[2][3]

The logical relationship between hazard identification and control measures is illustrated in the diagram below.

G Hazard Control Logic for Safe Handling cluster_hazards Identified Hazards cluster_controls Control Measures (PPE & Engineering) cluster_procedures Safe Work Procedures H315 Skin Irritation H315 Gloves Protective Gloves & Clothing H315->Gloves H319 Eye Irritation H319 Goggles Safety Goggles & Face Shield H319->Goggles H335 Respiratory Irritation H335 Vent Fume Hood (Ventilation) H335->Vent Handling Avoid Direct Contact Wash Hands After Use Gloves->Handling Goggles->Handling Vent->Handling Storage Store in Cool, Dry Place Tightly Sealed Container Handling->Storage

Caption: Mapping hazards to control measures.

Conclusion

This compound is a readily available chemical intermediate with clear applications in synthetic and medicinal chemistry. Its utility as a building block for potentially bioactive compounds makes it a valuable reagent for researchers in drug development. Adherence to stringent safety and handling protocols is essential for its use in a laboratory setting. By leveraging the information from reliable commercial suppliers and understanding its chemical properties, researchers can effectively integrate this compound into their discovery workflows.

References

electrophilicity of C2 position in 5-nitropyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilicity of the C2 Position in 5-Nitropyridine Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-nitropyridine scaffold is a cornerstone in modern medicinal and agricultural chemistry, prized for its unique electronic properties that enable a wide range of synthetic transformations.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, profoundly alters the reactivity of the pyridine ring, rendering specific positions susceptible to nucleophilic attack. This guide provides a comprehensive exploration of the electrophilicity of the C2 position in 5-nitropyridine derivatives. We will dissect the underlying electronic principles, detail key synthetic reactions such as Nucleophilic Aromatic Substitution (SNAr), provide field-proven experimental protocols, and discuss the implications for drug discovery and development.

The Electronic Landscape of the 5-Nitropyridine Ring

The inherent reactivity of the pyridine ring is defined by the electronegative nitrogen atom, which inductively withdraws electron density from the carbon atoms, making the ring electron-deficient compared to benzene.[2] This effect is most pronounced at the α (C2, C6) and γ (C4) positions.

The introduction of a nitro group at the C5 position dramatically amplifies this electron deficiency through two primary mechanisms:

  • Inductive Effect (-I): The strongly electronegative nitro group further withdraws electron density through the sigma bond framework of the ring.

  • Resonance Effect (-M): The nitro group actively delocalizes electron density from the ring, particularly from the positions ortho (C4, C6) and para (C2) to it.

This synergistic electron withdrawal by both the ring nitrogen and the C5-nitro group creates significant partial positive charges (δ+) at the C2, C4, and C6 positions, transforming them into electrophilic centers ripe for nucleophilic attack.[3][4]

Caption: Resonance delocalization in 5-nitropyridine.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The most significant consequence of the enhanced electrophilicity at C2 is its susceptibility to Nucleophilic Aromatic Substitution (SNAr). This reaction is a cornerstone for functionalizing the 5-nitropyridine ring and is central to the synthesis of numerous pharmaceutical and agrochemical compounds.[5][6][7] The reaction proceeds via a two-step addition-elimination mechanism.

Mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, which bears a suitable leaving group (LG, typically a halogen). This step is usually the rate-determining step.

  • Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is critical; the negative charge is delocalized over the aromatic system and, importantly, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the reaction.[8]

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the 2-substituted-5-nitropyridine product.[4][9]

SNAr_Mechanism cluster_img start 2-Chloro-5-nitropyridine + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start:f1->intermediate:p1 1. Nucleophilic Attack img_start product 2-Substituted-5-nitropyridine + Cl⁻ intermediate:p2->product:f0 2. Leaving Group Departure img_int img_prod

Caption: General mechanism for SNAr at the C2 position.

The efficiency of the SNAr reaction is highly dependent on the nucleophilicity of the attacking species. A wide range of nucleophiles can be employed, with amines being particularly common in medicinal chemistry.[4]

Data Presentation: Reactivity with Amine Nucleophiles

The following table summarizes typical yields for the SNAr reaction of 2-chloro-5-nitropyridine with various classes of amines under standardized conditions, demonstrating the versatility of this transformation.

Nucleophile (Amine)Product StructureTypical Yield (%)
Primary Aliphatic Amine (e.g., Propylamine)>90%
Secondary Aliphatic Amine (e.g., Piperidine)>95%
Primary Aromatic Amine (e.g., Aniline)70-85%
Ammonia (aqueous)~90%
Data adapted from standardized protocols for SNAr reactions.[4][10]

Key Synthetic Precursors and Protocols

A robust and reliable synthesis of the starting material is paramount. 2-Chloro-5-nitropyridine is the most common precursor for SNAr reactions at the C2 position due to the excellent leaving group ability of the chloride ion. It is typically prepared from 2-aminopyridine in a three-step sequence.[11][12]

Protocol 1: Synthesis of 2-Amino-5-nitropyridine

This protocol describes the selective nitration of 2-aminopyridine. The amino group is a strong activating group, but under strongly acidic conditions, it is protonated to form the deactivating pyridinium ion, directing nitration to the C5 position.[2][13]

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • 1,2-Dichloroethane (solvent)

  • Ice

Procedure:

  • In a reaction vessel, dissolve 2-aminopyridine (1.0 equiv) in 1,2-dichloroethane.

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add a pre-mixed, chilled solution of concentrated sulfuric acid and fuming nitric acid dropwise, maintaining the internal temperature below 10°C.[14]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to approximately 55-60°C for 10-12 hours. The solution will typically change color from yellow to deep red.[14]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

  • Neutralize the mixture with an aqueous base (e.g., NaOH or NH₄OH) to a pH of ~7-8.

  • The yellow solid product, 2-amino-5-nitropyridine, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.[14]

Protocol 2: Synthesis of 2-Chloro-5-nitropyridine

This two-step process involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate, followed by chlorination.

Step A: Diazotization and Hydrolysis to 2-Hydroxy-5-nitropyridine

  • Suspend 2-amino-5-nitropyridine (1.0 equiv) in an aqueous solution of hydrochloric acid.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C.[15]

  • After the addition, stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and heat gently (e.g., 50-60°C) until nitrogen evolution ceases.

  • Cool the mixture. The product, 2-hydroxy-5-nitropyridine, will precipitate. Filter, wash with water, and dry.[15][16]

Step B: Chlorination to 2-Chloro-5-nitropyridine

  • In a flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyridine (1.0 equiv) with phosphorus oxychloride (POCl₃).[17]

  • Carefully add phosphorus pentachloride (PCl₅) (approx. 1.2 equiv) in portions.[17]

  • Heat the reaction mixture to reflux (approx. 100-110°C) for 4-5 hours.[17]

  • Cool the mixture and carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue slowly onto crushed ice with vigorous stirring.

  • Neutralize with a base (e.g., solid NaHCO₃ or aqueous NaOH) to a pH of 8-9.

  • The solid product, 2-chloro-5-nitropyridine, is isolated by filtration, washed with water, and dried. It can be further purified by recrystallization from ethanol or by column chromatography.[11][17]

Experimental Workflow for SNAr Reactivity Assessment

To validate the reactivity of a synthesized batch of 2-chloro-5-nitropyridine or to screen different nucleophiles, a standardized experimental workflow is essential.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Dissolve 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous ethanol. B 2. Add amine nucleophile (1.1 equiv) and triethylamine (1.2 equiv). A->B Combine Reagents C 3. Heat mixture to reflux (2-4 hours). B->C Initiate Reaction D 4. Monitor by TLC until starting material is consumed. C->D Continuous Monitoring E 5. Cool to room temperature. Remove solvent in vacuo. D->E Reaction Complete F 6. Partition residue between ethyl acetate and water. E->F Extraction G 7. Isolate and dry organic layer. Purify (e.g., chromatography). F->G Purification

Caption: Standard workflow for SNAr reactivity screening.

General Protocol for SNAr with an Amine Nucleophile

This protocol is a self-validating system for confirming the electrophilic nature of the C2 position.

Materials:

  • 2-Chloro-5-nitropyridine

  • Amine nucleophile (e.g., piperidine, aniline)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Anhydrous Ethanol

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates, solvents, and visualization method (e.g., UV lamp)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).[4]

  • Reagent Addition: Dissolve the starting material in anhydrous ethanol (to approx. 0.1 M). Add the amine nucleophile (1.1 equiv) followed by triethylamine (1.2 equiv) as an acid scavenger.[4]

  • Reaction: Heat the mixture to reflux and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material spot disappears (typically 2-4 hours).[4]

  • Work-up: Allow the mixture to cool to room temperature. Concentrate the mixture under vacuum to remove the ethanol.

  • Extraction: Partition the resulting residue between ethyl acetate and water. Separate the layers. Wash the organic layer with saturated brine solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purification: Purify the product by flash column chromatography on silica gel or by recrystallization to obtain the pure 2-substituted-5-nitropyridine.

Applications in Drug Discovery

The 2-substituted-5-nitropyridine motif is a "privileged scaffold" in medicinal chemistry. Its prevalence stems from the synthetic accessibility provided by the highly electrophilic C2 position and the ability of the pyridine ring to engage in crucial hydrogen bonding interactions with biological targets.[1] The nitro group itself can be a pharmacophore or, more commonly, be reduced to an amino group, which serves as a versatile handle for further functionalization to build complex drug molecules.[18]

This core is found in a wide range of therapeutic agents, including those targeting cancer, central nervous system disorders, and infectious diseases.[13] The ability to reliably and efficiently perform SNAr reactions at the C2 position is therefore a critical enabling technology in the development of new medicines.

Conclusion

The electrophilicity of the C2 position in 5-nitropyridine compounds is a direct and predictable consequence of the powerful, synergistic electron-withdrawing effects of the ring nitrogen and the C5-nitro group. This electronic activation makes the C2 position an exceptional handle for molecular construction, primarily through the robust and versatile Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the principles governing this reactivity and mastering the associated synthetic protocols are essential skills for researchers in organic synthesis and drug development, enabling the efficient creation of complex molecules with significant biological potential.

References

Methodological & Application

nucleophilic aromatic substitution with 2-(5-Nitropyridin-2-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Nucleophilic Aromatic Substitution with 2-(5-Nitropyridin-2-yloxy)ethanol

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a detailed scientific guide on the application of this compound (CAS No. 143071-39-0) in nucleophilic aromatic substitution (SNAr) reactions.[1][2] We will explore the underlying chemical principles that make this substrate highly effective for SNAr, present detailed, field-tested protocols for its reaction with various nucleophiles, and discuss its significance in the synthesis of complex molecules, particularly within the pharmaceutical and drug development sectors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block.

Foundational Principles: The SNAr Reaction on an Activated Pyridine System

Nucleophilic Aromatic Substitution (SNAr) is a powerful class of reactions for forming carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike typical aromatic systems, which are electron-rich and thus react with electrophiles, SNAr substrates are rendered electron-poor, making them susceptible to attack by nucleophiles.[3][4] This is achieved through the strategic placement of strong electron-withdrawing groups (EWGs) on the aromatic ring.[5]

The reactivity of This compound is a textbook example of a highly activated system purpose-built for SNAr reactions. Its efficacy stems from a synergistic combination of structural features:

  • The Pyridine Ring: The pyridine ring is inherently more electrophilic than a benzene ring due to the electron-withdrawing inductive effect of the nitrogen atom. This "built-in" activation makes pyridines good substrates for SNAr reactions, especially when the leaving group is at the C2 or C4 position.[6]

  • The Nitro Group (-NO₂): The nitro group is one of the most powerful EWGs used in organic synthesis.[3][7] Its placement at the C5 position (para to the C2 leaving group) is critical. This specific orientation allows for the direct delocalization and stabilization of the negative charge that develops during the reaction via resonance.[3][7] This stabilization significantly lowers the activation energy of the reaction.

  • The Leaving Group (2-hydroxyethoxy): The 2-(ethan-1-ol)oxy group at the C2 position serves as the leaving group. While halides are more conventional leaving groups, alkoxy groups can be readily displaced from highly activated aromatic systems like this one.

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism . This pathway is distinct from Sₙ1 or Sₙ2 reactions, as it involves the formation of a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[8][9][10]

  • Nucleophilic Attack (Addition): The reaction is initiated by the attack of a nucleophile (e.g., an amine, thiol, or alkoxide) on the electron-deficient carbon atom at the C2 position. This step temporarily breaks the aromaticity of the pyridine ring, forming the tetrahedral Meisenheimer complex.[10] This is typically the rate-determining step of the reaction.

  • Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the para-nitro group.[9] This resonance stabilization is the primary reason why EWGs in the ortho or para positions are essential for the reaction to proceed efficiently.[3]

  • Rearomatization (Elimination): The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (the 2-hydroxyethoxide anion), yielding the final substituted product.[8]

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Applications in Medicinal Chemistry and Drug Discovery

The SNAr reaction is one of the most frequently utilized transformations in medicinal chemistry, essential for the synthesis of a vast number of pharmaceutical agents.[11] The 2-substituted-5-nitropyridine scaffold is a privileged structure found in numerous bioactive molecules. The reaction's reliability and tolerance for a wide range of functional groups make it ideal for:

  • Diversity-Oriented Synthesis: Rapidly generating libraries of analogues for high-throughput screening by varying the nucleophile.[12]

  • Late-Stage Functionalization: Introducing complexity late in a synthetic route, which is a key strategy in modern drug development.

  • Scaffold Hopping: Replacing a core molecular structure while maintaining biological activity.

The ability to easily couple amines, thiols, and alcohols allows for the synthesis of compounds with diverse physicochemical properties, enhancing drug-like characteristics such as solubility, metabolic stability, and target binding affinity.[13]

Experimental Protocols and Workflow

The following protocols provide a robust framework for performing SNAr reactions with this compound. The choice of base, solvent, and temperature are critical parameters that should be optimized for each specific nucleophile.

General Workflow for SNAr Reactions

The experimental process follows a straightforward "mix-and-heat" procedure, followed by standard aqueous work-up and purification.

Workflow prep 1. Reagent Preparation - Dissolve substrate in solvent - Add nucleophile and base reaction 2. Reaction - Heat mixture to target temp (e.g., 80-120 °C) - Monitor by TLC/LC-MS prep->reaction workup 3. Aqueous Work-up - Quench reaction - Extract with organic solvent - Wash and dry organic layer reaction->workup purify 4. Purification - Concentrate crude product - Purify by flash chromatography workup->purify analysis 5. Characterization - Confirm structure (NMR, MS) - Assess purity (HPLC) purify->analysis

Caption: Standard experimental workflow for SNAr reactions.

Protocol 1: Reaction with a Primary Aliphatic Amine

Objective: To synthesize a 2-(alkylamino)-5-nitropyridine derivative. This protocol is broadly applicable to primary and secondary amines.

Materials:

  • This compound (1.0 equiv.)

  • Benzylamine (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

  • Add anhydrous DMSO to dissolve the substrate (target concentration of ~0.2 M).

  • Add benzylamine to the solution via syringe, followed by the addition of anhydrous potassium carbonate.

  • Heat the reaction mixture to 90 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Once complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(benzylamino)-5-nitropyridine.

Protocol 2: Reaction with a Thiol Nucleophile

Objective: To synthesize a 2-(alkylthio)-5-nitropyridine derivative.

Materials:

  • This compound (1.0 equiv.)

  • Thiophenol (1.1 equiv.)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl Ether

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., Argon), dissolve this compound in anhydrous DMF.

  • Add thiophenol, followed by the careful addition of cesium carbonate.

  • Stir the reaction mixture at room temperature. Thiol nucleophiles are often highly reactive and may not require heating.[14][15]

  • Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Upon completion, dilute the mixture with water and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash chromatography to obtain the desired 2-(phenylthio)-5-nitropyridine.

Data Summary and Optimization Parameters

The success and rate of the SNAr reaction are highly dependent on the interplay between the nucleophile, solvent, base, and temperature. The following table provides a general guide for reaction optimization.

ParameterSelection & RationaleTypical Conditions
Nucleophile Amines, Thiols, Alcohols/Phenols. Reactivity generally follows S > N > O. More nucleophilic species react faster.1.0 - 1.5 equivalents
Solvent Polar Aprotic Solvents (e.g., DMSO, DMF, NMP) are ideal. They effectively solvate cations but poorly solvate anions, leading to a more "naked" and reactive nucleophile.DMSO, DMF, NMP, Acetonitrile
Base Inorganic or Organic Bases. An inorganic base (K₂CO₃, Cs₂CO₃) is often used to deprotonate the nucleophile (e.g., thiols, phenols) or to act as a proton scavenger for amine reactions.[16] Organic bases like DIPEA or Et₃N can also be used.[17]K₂CO₃, Cs₂CO₃, DIPEA, Et₃N
Temperature Room Temp to 120 °C. Highly reactive nucleophiles (e.g., thiols) may react at room temperature.[14] Less reactive nucleophiles (e.g., certain anilines or alcohols) often require heating to proceed at a reasonable rate.[17]25 °C to 120 °C
Reaction Time 1 to 24 hours. Highly dependent on the combination of nucleophile reactivity and temperature.Monitor by TLC/LC-MS

References

Application Notes and Protocols for the Use of 2-(5-Nitropyridin-2-yloxy)ethanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthetic utility of 2-(5-Nitropyridin-2-yloxy)ethanol as a versatile building block in the development of novel kinase inhibitors. Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][3] This application note details the strategic importance of the 5-nitropyridine core, outlines synthetic transformations, provides step-by-step protocols for inhibitor synthesis and subsequent biological evaluation, and discusses the rationale behind experimental design.

Introduction: The Strategic Value of the 5-Nitropyridine Scaffold

The development of potent and selective small-molecule kinase inhibitors is a cornerstone of modern targeted therapy.[2] The this compound scaffold offers a unique combination of features that make it an attractive starting point for building diverse libraries of potential inhibitors:

  • Activated Pyridine Ring: The potent electron-withdrawing nature of the nitro group at the 5-position significantly activates the pyridine ring, particularly at the 2- and 6-positions, for nucleophilic aromatic substitution (SNAr) reactions.[4][5] This allows for the facile introduction of various nucleophiles, a common strategy in building kinase inhibitor diversity.

  • Hydrogen Bonding Capabilities: The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction for anchoring inhibitors to the hinge region of the kinase ATP-binding pocket.[1][3]

  • Vectors for Diversification: The molecule presents two primary points for chemical modification:

    • The Nitro Group: This group can be readily reduced to an amino group, which can then be further functionalized or used to construct fused heterocyclic systems, such as the imidazo[4,5-b]pyridine core, a known bioisostere of purine.[1]

    • The Primary Alcohol: The ethanol side chain provides a handle for introducing additional pharmacophoric elements through reactions like esterification, etherification, or conversion to an amine.[2] These modifications can be used to probe interactions with the solvent-exposed region of the ATP pocket, often leading to improved potency and selectivity.

Synthetic Pathways and Core Reactions

The synthesis of kinase inhibitors from this compound typically involves a multi-step sequence designed to build molecular complexity in a controlled manner. The general workflow involves preparation of the core building block followed by strategic functionalization.

Synthesis of the Core Building Block: this compound

This key intermediate is readily synthesized from commercially available 2-chloro-5-nitropyridine and ethylene glycol via a nucleophilic aromatic substitution reaction.

cluster_0 Synthesis of this compound 2_chloro_5_nitropyridine 2-Chloro-5-nitropyridine product This compound 2_chloro_5_nitropyridine->product NaH, THF, 0 °C to rt ethylene_glycol Ethylene Glycol ethylene_glycol->product

Caption: Synthesis of the core building block.

Key Transformations for Inhibitor Synthesis

Once the core is synthesized, several key reactions can be employed to generate a library of diverse kinase inhibitors. The primary strategy involves the reduction of the nitro group, followed by coupling reactions.

start This compound reduction Nitro Group Reduction (e.g., H2, Pd/C or SnCl2) start->reduction amine_intermediate 2-(5-Aminopyridin-2-yloxy)ethanol reduction->amine_intermediate functionalization Amine Functionalization amine_intermediate->functionalization Amide Coupling, Sulfonamide Formation, Reductive Amination, etc. final_inhibitors Diverse Kinase Inhibitors functionalization->final_inhibitors G extracellular Extracellular Stimuli (e.g., GPCR Ligands) gpcr GPCR extracellular->gpcr activate rho_gef RhoGEF gpcr->rho_gef activate rhoa_gdp RhoA-GDP (Inactive) rho_gef->rhoa_gdp catalyzes GDP/GTP exchange rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp rock ROCK rhoa_gtp->rock binds & activates mlcp MLC Phosphatase (MLCP) rock->mlcp inhibits by phosphorylation mlc Myosin Light Chain (MLC) rock->mlc phosphorylates p_mlc p-MLC mlcp->p_mlc dephosphorylates mlc->p_mlc cytoskeleton Actin-Myosin Contraction, Stress Fiber Formation p_mlc->cytoskeleton inhibitor ROCK Inhibitor (Derived from Scaffold) inhibitor->rock BLOCKS

References

Application Notes and Protocols for the Reaction of 2-(5-Nitropyridin-2-yloxy)ethanol with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry and Drug Development

The reaction of 2-(5-nitropyridin-2-yloxy)ethanol with primary amines represents a cornerstone transformation in modern medicinal chemistry, yielding a diverse array of N-substituted 2-((5-nitropyridin-2-yl)amino)ethanol derivatives. These products are of significant interest as scaffolds and key intermediates in the synthesis of bioactive molecules. The inherent reactivity of the 5-nitropyridine system, coupled with the versatility of primary amine nucleophiles, provides a robust platform for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs. Pyridine-based structures are prevalent in a multitude of approved drugs, and the specific substitution pattern accessible through this reaction has been explored for applications ranging from kinase inhibitors to agents targeting neurodegenerative diseases[1].

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed mechanistic rationale, step-by-step experimental protocols, and critical insights into the practical execution of this pivotal nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction proceeds via a well-established two-step addition-elimination mechanism characteristic of nucleophilic aromatic substitution (SNAr)[2]. The key to this transformation lies in the electronic properties of the 5-nitropyridine ring.

  • Activation of the Pyridine Ring: The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position. The nitro group exerts a powerful -M (mesomeric) and -I (inductive) effect, substantially reducing the electron density at the C2 and C4 positions of the pyridine ring, rendering them highly electrophilic and susceptible to nucleophilic attack[1][2].

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A primary amine, acting as the nucleophile, attacks the electron-deficient carbon atom at the C2 position. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization and lowers the activation energy for this step[2].

  • Departure of the Leaving Group and Aromatization: The aromaticity of the pyridine ring is restored through the expulsion of the 2-hydroxyethoxy leaving group. This step is typically the rate-determining step of the overall reaction. The stability of the leaving group as an anion influences the reaction rate. The resulting product is the N-substituted 2-((5-nitropyridin-2-yl)amino)ethanol derivative.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reactant1 This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant1->meisenheimer Nucleophilic Attack reactant2 Primary Amine (R-NH2) reactant2->meisenheimer product N-substituted 2-((5-nitropyridin-2-yl)amino)ethanol meisenheimer->product Leaving Group Departure (Aromatization) leaving_group 2-Hydroxyethanol meisenheimer->leaving_group

Figure 1: General mechanism of the SNAr reaction.

Experimental Protocols

The choice of reaction conditions is critical for achieving high yields and purity. The following protocols provide detailed procedures for the reaction of this compound with primary amines under different conditions. The selection of a specific protocol will depend on the reactivity of the primary amine and the desired scale of the reaction.

Protocol 1: Reaction with Aliphatic Primary Amines in an Isopropanol/Water System

This protocol is particularly suitable for reactive aliphatic primary amines and offers the advantage of using a more environmentally benign solvent system.

Materials:

  • This compound (1.0 equivalent)

  • Aliphatic primary amine (e.g., benzylamine, n-butylamine) (1.0-1.2 equivalents)

  • Isopropanol (IPA)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.

  • Addition of Amine: To the stirred solution at room temperature, add the primary aliphatic amine (1.0-1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed. A typical eluent system for TLC is a mixture of hexanes and ethyl acetate.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Protocol 2: Reaction with Aromatic Primary Amines in DMF

Aromatic amines are generally less nucleophilic than aliphatic amines, and thus may require more forcing conditions. The use of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) and a base is often necessary.

Materials:

  • This compound (1.0 equivalent)

  • Aromatic primary amine (e.g., aniline, p-anisidine) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents) or Triethylamine (Et₃N) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the aromatic primary amine.

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the reactants (concentration approximately 0.1-0.2 M), followed by the addition of the base (potassium carbonate or triethylamine).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. The reaction time will depend on the reactivity of the aromatic amine.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir. Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with brine (2 x volume of the organic layer) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Dissolve Reactants & Add Base (if needed) reaction Heat & Stir (Monitor by TLC) setup->reaction quench Cool & Quench (e.g., with water) reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization (Optional) chromatography->recrystallization

Figure 2: General experimental workflow for the synthesis and purification.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of N-substituted 2-((5-nitropyridin-2-yl)amino)ethanol derivatives can be confirmed by various analytical techniques.

Parameter Typical Observation Analytical Technique
Appearance Yellow to orange crystalline solid or oilVisual Inspection
Yield 70-95% (highly dependent on the amine)Gravimetric Analysis
Purity >95% after purificationHPLC, LC-MS
Structure Confirmation Consistent with the expected structure¹H NMR, ¹³C NMR, Mass Spectrometry

¹H NMR Spectroscopy: The ¹H NMR spectrum of the product will show characteristic signals for the protons on the pyridine ring, the ethanolamine moiety, and the substituent from the primary amine. The disappearance of the signals corresponding to the this compound starting material is a key indicator of reaction completion.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the desired product.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or no reaction Insufficiently reactive amine.For less reactive amines, switch to a higher boiling point solvent (e.g., DMF, DMSO) and consider using a base (e.g., K₂CO₃). Increase the reaction temperature and/or time.
Poor quality of starting materials.Ensure the purity of this compound and the primary amine.
Formation of multiple byproducts Side reactions due to high temperature or strong base.Lower the reaction temperature. If using a base, consider a weaker, non-nucleophilic base.
Decomposition of starting material or product.Ensure the reaction is performed under an inert atmosphere, especially for sensitive substrates.
Difficulty in purification Product and starting material have similar polarities.Optimize the eluent system for column chromatography. Consider derivatization of the product to alter its polarity for easier separation. Recrystallization from a suitable solvent system may also be effective.

Safety and Handling Precautions

  • Nitropyridine Derivatives: Nitropyridine compounds are potentially toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Amines: Many primary amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

  • Solvents: Organic solvents such as DMF, ethyl acetate, and isopropanol are flammable. Handle them away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The nucleophilic aromatic substitution reaction of this compound with primary amines is a powerful and versatile method for the synthesis of a wide range of N-substituted 2-((5-nitropyridin-2-yl)amino)ethanol derivatives. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are paramount for achieving high yields and purity. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

protocol for coupling 2-(5-Nitropyridin-2-yloxy)ethanol with phenols

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Coupling 2-(5-Nitropyridin-2-yloxy)ethanol with Phenols

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Mitsunobu Reaction for the Synthesis of Aryl Ethers: A Detailed Protocol for the Coupling of this compound with Phenols

Abstract

The diaryl ether linkage is a prevalent structural motif in numerous biologically active compounds and pharmaceuticals. Its synthesis, however, can be challenging. The Mitsunobu reaction offers a powerful and versatile method for the formation of C-O bonds under mild conditions, proving particularly useful for the coupling of alcohols and phenols.[1][2][3] This application note provides a comprehensive, step-by-step protocol for the efficient coupling of this compound with a variety of phenolic compounds using the Mitsunobu reaction. We delve into the mechanistic underpinnings of this transformation, offer practical guidance on reaction setup, monitoring, and purification, and discuss critical parameters that ensure high yields and purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery who are seeking a reliable method for the synthesis of complex aryl ethers.

Introduction: The Strategic Importance of Aryl Ether Synthesis

The ether bond, particularly the aryl ether linkage, is a cornerstone in the architecture of many natural products and synthetic drugs. The strategic incorporation of this moiety can significantly influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and pharmacokinetic properties. The Mitsunobu reaction has emerged as a preeminent method for the stereospecific synthesis of esters, ethers, and other functionalities from alcohols.[4][5][6] It operates under neutral conditions, exhibits broad functional group tolerance, and proceeds with a predictable inversion of stereochemistry at the alcohol center, making it an invaluable tool in modern organic synthesis.[7][8]

This protocol focuses on the coupling of this compound with phenols. The 5-nitropyridinyl moiety is a common pharmacophore, and its coupling to various phenolic structures can generate libraries of compounds for biological screening. The presence of the nitro group and the pyridine ring necessitates careful optimization of the Mitsunobu conditions to avoid potential side reactions.

The Mitsunobu Reaction: Mechanism and Rationale

The Mitsunobu reaction is a redox-condensation reaction that facilitates the dehydration of an alcohol and a pronucleophile (in this case, a phenol) to form a new bond.[9] The reaction is driven by the formation of the highly stable triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate. The generally accepted mechanism proceeds through several key steps:

  • Activation of the Azodicarboxylate: Triphenylphosphine (PPh₃), a soft nucleophile, attacks the electrophilic nitrogen of the dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), forming a betaine intermediate.[5][10]

  • Proton Transfer: The acidic phenol protonates the betaine, generating an ion pair.

  • Formation of the Oxyphosphonium Salt: The alcohol attacks the activated phosphonium species, forming an alkoxyphosphonium salt. This step activates the alcohol's hydroxyl group, converting it into a good leaving group.[7][8]

  • Sₙ2 Displacement: The phenoxide, a potent nucleophile, displaces the activated hydroxyl group in an Sₙ2 fashion, leading to the formation of the desired aryl ether with inversion of configuration if the alcohol is chiral.[3][5]

The choice of reagents is critical. DEAD or the less hazardous diisopropyl azodicarboxylate (DIAD) are commonly used azodicarboxylates. Triphenylphosphine is the standard phosphine, though variations exist to simplify byproduct removal.[4]

Experimental Protocol: Coupling of this compound with a Generic Phenol

This protocol provides a detailed procedure for the Mitsunobu coupling of this compound with a representative phenol.

Materials and Reagents
  • This compound (CAS: 143071-39-0)[11][12]

  • Phenol (or substituted phenol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) - Note: DEAD is potentially explosive and should be handled with extreme care.[13][14][15]

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Add the phenol (1.1 - 1.5 eq.) and triphenylphosphine (1.5 eq.).

    • Dissolve the solids in anhydrous THF (approximately 0.1 - 0.2 M concentration with respect to the limiting reagent).

    • Flush the flask with an inert gas (e.g., nitrogen or argon) and seal with a septum.

  • Reaction Execution:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise over 10-15 minutes. A color change (typically to a yellow or orange hue) and the formation of a white precipitate (triphenylphosphine oxide) are often observed.[16]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system should be determined beforehand (e.g., a mixture of hexanes and ethyl acetate).

    • The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted phenol) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is a good starting point.

    • Collect the fractions containing the pure product and concentrate under reduced pressure to yield the desired aryl ether.

Rationale for Procedural Steps
  • Use of Anhydrous Solvent: The Mitsunobu reaction involves reactive intermediates that are sensitive to water. The presence of water can lead to the formation of undesired byproducts.

  • Order of Addition: Adding the azodicarboxylate slowly at a low temperature helps to control the exothermic reaction and minimize the formation of side products.[5][16]

  • Stoichiometry: A slight excess of the phenol and the Mitsunobu reagents is often used to ensure complete consumption of the limiting alcohol.

  • Aqueous Workup: The bicarbonate wash is crucial for removing acidic impurities, particularly unreacted phenol.

  • Chromatographic Purification: Due to the formation of triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate as byproducts, chromatographic purification is almost always necessary to obtain the pure product.[4][17][18]

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound with various phenols.

Phenol SubstratePhenol EquivalentsPPh₃ EquivalentsDEAD/DIAD EquivalentsReaction Time (h)Typical Yield (%)
Phenol1.21.51.5475-85
4-Methoxyphenol1.21.51.5380-90
4-Chlorophenol1.21.51.5570-80
2-Naphthol1.11.51.5665-75
4-Nitrophenol1.51.51.5850-60

Note: Yields are highly dependent on the specific substrate and reaction scale. The conditions provided are a general guideline and may require optimization.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

experimental_workflow reagents 1. Combine Alcohol, Phenol, & PPh3 in Anhydrous THF cooling 2. Cool to 0°C reagents->cooling addition 3. Add DEAD/DIAD Dropwise cooling->addition reaction 4. Stir at Room Temperature addition->reaction monitoring 5. Monitor by TLC reaction->monitoring workup 6. Quench & Extract monitoring->workup Reaction Complete purification 7. Column Chromatography workup->purification product Pure Aryl Ether purification->product

Caption: Experimental workflow for the Mitsunobu coupling of this compound with phenols.

Catalytic Cycle of the Mitsunobu Reaction

mitsunobu_mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase cluster_byproducts Byproducts PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium [R-OPPh₃]⁺ Betaine->Alkoxyphosphonium + R-OH Hydrazine DEAD-H₂ Betaine->Hydrazine + H⁺ from Phenol Alcohol R-OH (this compound) Alcohol->Alkoxyphosphonium Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation Product R-O-Ar (Aryl Ether) Alkoxyphosphonium->Product TPPO O=PPh₃ Alkoxyphosphonium->TPPO Phenoxide->Product Sₙ2 Attack

Caption: Simplified catalytic cycle of the Mitsunobu reaction for aryl ether synthesis.

Safety and Handling

  • Diethyl azodicarboxylate (DEAD): DEAD is a hazardous reagent. It is shock-sensitive and can decompose violently upon heating.[14] It is recommended to use a commercially available solution of DEAD in toluene.[19] Always handle DEAD in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][15][20]

  • Triphenylphosphine (PPh₃): PPh₃ is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: THF and ethyl acetate are flammable. Keep away from ignition sources.

  • General Precautions: Perform the reaction under an inert atmosphere to prevent the reaction of PPh₃ with atmospheric oxygen.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive reagentsUse freshly purchased or purified reagents. Ensure THF is anhydrous.
Phenol is not acidic enough (pKa > 13)The Mitsunobu reaction works best with acidic pronucleophiles.[7][8] Consider alternative coupling methods for less acidic phenols.
Steric hindranceHighly hindered alcohols or phenols may react slowly or not at all.[2] Sonication may improve yields in some cases.[7][8]
Formation of Side Products Presence of waterEnsure all glassware is oven-dried and use anhydrous solvents.
Incorrect order of additionPre-forming the betaine by adding DEAD to PPh₃ before adding the alcohol and phenol can sometimes improve results.[5]

Conclusion

The Mitsunobu reaction is a highly effective method for the synthesis of aryl ethers from this compound and various phenols. By following the detailed protocol and considering the key parameters outlined in this application note, researchers can achieve high yields of the desired products. The mild reaction conditions and broad substrate scope make this a valuable transformation in the synthesis of compound libraries for drug discovery and development. Careful attention to reagent quality, reaction setup, and safety precautions is paramount for successful and reproducible results.

References

Application Notes and Protocols: 2-(5-Nitropyridin-2-yloxy)ethanol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of the 5-Nitropyridin-2-yloxy Moiety

In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged" scaffold, a core structural component frequently found in a multitude of biologically active compounds and approved drugs.[1] Its ability to engage in hydrogen bonding, dipole-dipole interactions, and pi-stacking, combined with its favorable pharmacokinetic profile, makes it an attractive starting point for drug design. The introduction of a nitro group onto the pyridine ring, specifically at the 5-position, dramatically influences its electronic properties, rendering the C2 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This electronic activation is the cornerstone of the utility of 2-(5-nitropyridin-2-yloxy)ethanol as a building block.

This technical guide provides an in-depth exploration of this compound, detailing its synthesis, key transformations, and strategic application in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors. The protocols provided herein are designed to be robust and adaptable, empowering researchers to leverage this versatile building block in their drug discovery programs.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 143071-39-0[2]
Molecular Formula C₇H₈N₂O₄EvitaChem
Molecular Weight 184.15 g/mol EvitaChem
Appearance White to off-white solidChemicalBook
Melting Point 112-114 °CChemicalBook
Boiling Point 355.7±27.0 °C (Predicted)ChemicalBook
Density 1.389±0.06 g/cm³ (Predicted)ChemicalBook
Solubility Soluble in polar organic solvents such as ethanol, methanol, and DMF.EvitaChem

Storage and Handling: this compound is stable under standard laboratory conditions. It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[3] Avoid contact with strong oxidizing agents. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Synthetic Pathways and Core Reactions

The journey from simple precursors to complex, biologically active molecules using this compound involves a logical sequence of synthetic transformations. This section details the key steps, providing both mechanistic insights and detailed experimental protocols.

Workflow for Bioactive Molecule Synthesis

The overall strategy involves three main stages:

  • Synthesis of the Building Block: Preparation of this compound via a nucleophilic aromatic substitution (SNAr) reaction.

  • Reduction of the Nitro Group: Conversion of the nitro moiety to a primary amine, a critical functional group for further derivatization.

  • Derivatization and Library Generation: Functionalization of the resulting 2-((5-aminopyridin-2-yl)oxy)ethanol to generate a library of potential bioactive molecules, such as kinase inhibitors.

G cluster_0 Stage 1: Building Block Synthesis cluster_1 Stage 2: Key Transformation cluster_2 Stage 3: Derivatization for Bioactivity A 2-Chloro-5-nitropyridine C Nucleophilic Aromatic Substitution (SNAr) A->C B Ethylene Glycol B->C D This compound C->D E Catalytic Transfer Hydrogenation D->E F 2-((5-Aminopyridin-2-yl)oxy)ethanol E->F H Amide Coupling / Cross-Coupling F->H G Coupling Partner (e.g., Carboxylic Acid, Halide) G->H I Bioactive Molecule Library (e.g., Kinase Inhibitors) H->I

Caption: Synthetic workflow from precursors to a library of bioactive molecules.

Part 1: Synthesis of this compound

The synthesis of the title compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 5-position of the pyridine ring strongly activates the 2-position towards nucleophilic attack by depleting electron density at this carbon.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the attack of the deprotonated ethylene glycol (ethoxide) on the C2 carbon of 2-chloro-5-nitropyridine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the second, faster step, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring to yield the final product.[4]

Caption: Simplified mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for SNAr reactions on activated chloropyridines.[5]

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv.)

  • Ethylene glycol (10.0 equiv.)

  • Potassium hydroxide (KOH) (1.5 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 2-chloro-5-nitropyridine and anhydrous DMF (to a concentration of approx. 0.5 M).

  • Add ethylene glycol to the solution.

  • Carefully add potassium hydroxide pellets to the stirred solution at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound.

Part 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step, as the resulting aniline derivative is a versatile handle for a wide array of subsequent chemical transformations. Catalytic transfer hydrogenation is a preferred method as it avoids the use of high-pressure hydrogen gas and often proceeds with high selectivity.

Causality behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly efficient and commonly used catalyst for the reduction of nitroarenes.

  • Hydrogen Donor: Ammonium formate is a convenient and effective hydrogen source for transfer hydrogenation, decomposing in situ to hydrogen, ammonia, and carbon dioxide. This method is often milder than using hydrogen gas directly.

Experimental Protocol: Synthesis of 2-((5-Aminopyridin-2-yl)oxy)ethanol

This protocol is adapted from general procedures for catalytic transfer hydrogenation.[6]

Materials:

  • This compound (1.0 equiv.)

  • 10% Palladium on carbon (10 mol% Pd on a weight basis)

  • Ammonium formate (5.0 equiv.)

  • Methanol

  • Celite®

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol (to a concentration of approx. 0.2 M).

  • Carefully add 10% Pd/C to the solution.

  • Add ammonium formate in one portion. The reaction is often exothermic.

  • Stir the reaction mixture vigorously at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by column chromatography on silica gel to yield 2-((5-aminopyridin-2-yl)oxy)ethanol.

Part 3: Derivatization towards Kinase Inhibitors

The 2-((5-aminopyridin-2-yl)oxy)ethanol scaffold is an excellent starting point for the synthesis of kinase inhibitors. The 5-amino group can act as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP in the kinase active site. The ethanol side chain can be further functionalized to explore interactions with the solvent-exposed region of the kinase.

Application in JAK2 Inhibitor Synthesis: The Janus kinase (JAK) family of non-receptor tyrosine kinases are critical mediators of cytokine signaling, and their dysregulation is implicated in various inflammatory diseases and cancers.[1] Selective JAK2 inhibitors are of significant therapeutic interest. The 2-aminopyridine scaffold is a known hinge-binding element in many kinase inhibitors.[1][7]

Experimental Protocol: Synthesis of a Representative JAK2 Inhibitor Analog

This protocol is a representative example of an amide coupling to the 5-amino group, a common strategy in the synthesis of kinase inhibitors based on the 2-aminopyridine scaffold.[1][8]

Materials:

  • 2-((5-Aminopyridin-2-yl)oxy)ethanol (1.0 equiv.)

  • A substituted benzoic acid (e.g., 4-chlorobenzoic acid) (1.1 equiv.)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv.)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv.)

  • Anhydrous DMF

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • To a solution of the substituted benzoic acid in anhydrous DMF, add HATU and DIPEA. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 2-((5-aminopyridin-2-yl)oxy)ethanol in anhydrous DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography to obtain the final inhibitor.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-(5-Nitropyridin-2-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(5-Nitropyridin-2-yloxy)ethanol in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a significant percentage of FDA-approved pharmaceuticals.[1][2] The introduction of a nitro group onto this ring system profoundly influences its chemical reactivity, creating a powerful tool for synthetic chemists. Specifically, the electron-withdrawing nature of the nitro group in this compound activates the C2 position of the pyridine ring, making the 2-yloxy moiety an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[3][4] This predictable reactivity, combined with the versatility of the terminal hydroxyl group, establishes this compound as a highly valuable and versatile building block for the synthesis of a diverse array of bioactive molecules.

This guide provides an in-depth exploration of the synthetic utility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying mechanistic principles and strategic considerations for its effective use in the laboratory. We will delve into the core reactivity of this molecule, providing field-proven protocols for key transformations that enable the construction of novel chemical entities with potential therapeutic applications.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound revolves around three primary reactive sites:

  • The C2 Position of the Pyridine Ring: The nitro group at the 5-position makes the C2 position electron-deficient and highly susceptible to attack by nucleophiles. This allows for the facile displacement of the 2-oxyethanol group by a variety of nucleophiles, including amines, thiols, and alkoxides, to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.[1] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step.[4]

  • The Terminal Hydroxyl Group: The primary alcohol of the ethanol side chain offers a versatile handle for a range of chemical modifications. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified to introduce diverse acyl groups, or converted into a leaving group for subsequent substitution reactions.

  • The Nitro Group: The nitro moiety itself can be a pharmacophore or can be chemically transformed, most commonly reduced to a primary amine. This resulting amino group can then be further functionalized, for example, by acylation, sulfonylation, or conversion to a halide for use in cross-coupling reactions.

The interplay of these reactive sites allows for a modular and strategic approach to the synthesis of complex molecules.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, with clear steps and explanations for the choices of reagents and conditions.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol details the reaction of this compound with a primary or secondary amine to form a 2-amino-5-nitropyridine derivative, a common core in many kinase inhibitors.

Reaction Principle: The lone pair of the amine nitrogen attacks the electron-deficient C2 position of the pyridine ring, leading to the displacement of the 2-oxyethanol leaving group. A base is typically used to neutralize the protonated amine formed during the reaction.[1][3]

SNAr_Reaction reagent1 This compound conditions Base (e.g., Et3N, K2CO3) Solvent (e.g., EtOH, DMF) Heat reagent1->conditions reagent2 R1R2NH (Amine) reagent2->conditions product 2-(R1R2-amino)-5-nitropyridine conditions->product byproduct Ethylene Glycol conditions->byproduct Thioether_Synthesis reagent1 This compound conditions Acid Catalyst (e.g., HOTf) Solvent (e.g., CH3NO2) Heat reagent1->conditions reagent2 R-SH (Thiol) reagent2->conditions product 2-(5-Nitropyridin-2-yloxy)ethyl thioether conditions->product byproduct Water conditions->byproduct Nitro_Reduction reagent This compound conditions H2 (gas) Pd/C (catalyst) Solvent (e.g., EtOH, MeOH) reagent->conditions product 2-(5-Aminopyridin-2-yloxy)ethanol conditions->product

References

Application Notes and Protocols for the Use of 2-(5-Nitropyridin-2-yloxy)ethanol as a Heterobifunctional Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Heterobifunctional Linker for Sequential Bioconjugation

In the landscape of bioconjugation, the choice of a linker is paramount to the success of creating stable and functional biomolecular conjugates.[1][2] 2-(5-Nitropyridin-2-yloxy)ethanol emerges as a versatile heterobifunctional linker, enabling a two-stage, sequential conjugation strategy. This molecule possesses two distinct reactive sites: a 5-nitropyridine ring and a terminal hydroxyl group. This dual functionality allows for the directed and controlled conjugation of two different biomolecules, typically a thiol-containing molecule followed by an amine-containing molecule.

The core utility of this linker lies in its ability to first react with a sulfhydryl group, commonly found in cysteine residues of proteins and peptides, through a highly selective nucleophilic aromatic substitution (SNAr) reaction.[3][4] The electron-withdrawing nitro group at the 5-position of the pyridine ring strongly activates the 2-position for displacement by a potent nucleophile like a thiolate anion.[5] Subsequent to this initial conjugation, the terminal hydroxyl group can be activated to react with a primary amine, for instance, on a second protein or a small molecule drug. This sequential approach minimizes the formation of homodimers and other undesirable side products.[6]

Mechanism of Action

The bioconjugation strategy using this compound is a two-step process:

  • Thiol-Selective Nucleophilic Aromatic Substitution (SNAr): The first step involves the reaction of a thiol-containing biomolecule (Biomolecule 1-SH) with this compound. The thiolate anion, formed under mildly basic conditions, acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the 5-nitropyridine ring. This results in the displacement of the ethoxyethanol group, which is a relatively good leaving group, to form a stable thioether bond.

  • Hydroxyl Group Activation and Amine Coupling: The second step involves the activation of the terminal hydroxyl group of the linker, which is now attached to Biomolecule 1. A common and effective method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[7][8][9] EDC activates the hydroxyl group to form an unstable O-acylisourea intermediate, which in the presence of NHS is converted to a more stable, amine-reactive NHS ester. This activated linker can then react with a primary amine on a second biomolecule (Biomolecule 2-NH₂) to form a stable amide bond.

Mechanism_of_Action cluster_0 Step 1: Thiol-Selective SNAr Reaction cluster_1 Step 2: Hydroxyl Activation & Amine Coupling Biomolecule1_SH Biomolecule 1-SH Intermediate1 Biomolecule 1-S-Linker-OH Biomolecule1_SH->Intermediate1 SNAr Linker This compound Linker->Intermediate1 Intermediate1_Activated Biomolecule 1-S-Linker-O-NHS Intermediate1->Intermediate1_Activated EDC, NHS Final_Conjugate Biomolecule 1-S-Linker-CONH-Biomolecule 2 Intermediate1_Activated->Final_Conjugate Biomolecule2_NH2 Biomolecule 2-NH2 Biomolecule2_NH2->Final_Conjugate

Caption: Overall workflow of the two-step bioconjugation process.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

This protocol describes the first step of the conjugation, reacting the linker with a protein containing accessible cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody with reduced interchain disulfides)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA

  • Dimethyl sulfoxide (DMSO)

  • Reducing agent (if necessary, e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. For antibodies, a partial reduction to cleave interchain disulfides is often desired. Incubate the antibody with a 10-fold molar excess of TCEP in the reaction buffer for 1 hour at 37°C.

    • Remove the reducing agent using a desalting column equilibrated with the reaction buffer.

    • Determine the protein concentration and the number of free thiols using Ellman's reagent (DTNB).[10]

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • In a reaction vessel, add the protein solution to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the protein solution to achieve a 5 to 20-fold molar excess of the linker over the number of free thiols. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the next step (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for subsequent EDC/NHS chemistry).

  • Characterization:

    • Characterize the protein-linker conjugate by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the number of linker molecules attached per protein (linker-to-protein ratio).

Protocol 2: Activation of the Hydroxyl Group and Conjugation to an Amine-Containing Molecule

This protocol details the second stage of the conjugation, where the hydroxyl group on the linker is activated and reacted with an amine-containing molecule.

Materials:

  • Protein-linker conjugate from Protocol 1

  • Amine-containing molecule (e.g., another protein, peptide, or small molecule drug)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reaction Buffer for Amine Coupling: PBS, pH 7.4

  • Desalting column or dialysis cassette

Procedure:

  • Activation of the Hydroxyl Group:

    • The protein-linker conjugate should be in the Activation Buffer at a concentration of 1-5 mg/mL.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water) and NHS (e.g., 20 mg/mL in water).

    • Add EDC to the protein-linker solution to a final concentration of 2-5 mM.

    • Immediately add NHS to a final concentration of 5-10 mM.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions with the amine-containing molecule, it is advisable to remove excess EDC and NHS using a desalting column equilibrated with the Reaction Buffer for Amine Coupling.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the amine-containing molecule to the activated protein-linker conjugate solution. A 5 to 10-fold molar excess of the amine-containing molecule over the protein-linker conjugate is a good starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification of the Final Bioconjugate:

    • Purify the final bioconjugate from excess reagents and unconjugated molecules using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis, depending on the properties of the conjugate.

  • Characterization:

    • Analyze the final bioconjugate by SDS-PAGE, SEC-HPLC, and mass spectrometry to confirm the successful conjugation and to determine the purity and drug-to-antibody ratio (DAR) if applicable.

Data Presentation

ParameterProtocol 1Protocol 2
Reaction Type Nucleophilic Aromatic Substitution (SNAr)Amide Bond Formation
Target Functional Group Thiol (-SH)Primary Amine (-NH₂)
Key Reagents This compoundEDC, NHS/Sulfo-NHS
Typical pH 7.2 - 8.0Activation: 6.0, Coupling: 7.2 - 8.0
Typical Reaction Time 2 - 4 hoursActivation: 15-30 min, Coupling: 2-12 hours
Bond Formed ThioetherAmide

Visualization of Experimental Workflow

Experimental_Workflow cluster_protocol1 Protocol 1: Thiol Conjugation cluster_protocol2 Protocol 2: Amine Conjugation P1_Start Thiol-containing Protein P1_Reduce Reduction of Disulfides (optional) P1_Start->P1_Reduce P1_Purify1 Desalting P1_Reduce->P1_Purify1 P1_React React with Linker P1_Purify1->P1_React P1_Purify2 Desalting P1_React->P1_Purify2 P1_Product Protein-Linker Conjugate P1_Purify2->P1_Product P2_Activate Activate Hydroxyl with EDC/NHS P1_Product->P2_Activate Proceed to Protocol 2 P2_React React with Amine-Molecule P2_Activate->P2_React P2_Quench Quench Reaction P2_React->P2_Quench P2_Purify Purification (SEC/Dialysis) P2_Quench->P2_Purify P2_Product Final Bioconjugate P2_Purify->P2_Product

Caption: Step-by-step experimental workflow for the two-stage bioconjugation.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through the inclusion of critical characterization steps. The success of each stage can and should be verified before proceeding to the next. For instance, after Protocol 1, confirming the attachment of the linker and determining the linker-to-protein ratio via mass spectrometry is crucial. Similarly, after Protocol 2, the final conjugate must be thoroughly analyzed to confirm its identity, purity, and, if applicable, its drug-to-antibody ratio. These analytical steps are integral to the trustworthiness of the results and ensure the reproducibility of the conjugation process.

References

LC-MS method for monitoring reactions of 2-(5-Nitropyridin-2-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Reaction Monitoring of 2-(5-Nitropyridin-2-yloxy)ethanol by LC-MS

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This application note presents a robust and detailed liquid chromatography-mass spectrometry (LC-MS) method for the real-time monitoring of chemical reactions involving this compound. This compound is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries.[1] Accurate monitoring of its conversion is critical for reaction optimization, yield maximization, and impurity profiling. The described method utilizes reverse-phase chromatography coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS), providing the necessary selectivity and sensitivity to quantify the reactant, intermediates, and products in complex reaction matrices. We provide a complete, step-by-step protocol, from sample quenching to data analysis, alongside explanations for key methodological choices to ensure scientific integrity and facilitate adaptation for related applications.

Introduction: The Rationale for Reaction Monitoring

In modern chemical synthesis, particularly within drug development, understanding reaction kinetics and pathways is not merely academic; it is essential for process control and scalability. The conversion of this compound involves the displacement of the nitropyridinoxy group, a common step in nucleophilic aromatic substitution (SNAr) reactions. Monitoring such reactions allows researchers to:

  • Determine Reaction Endpoints: Accurately identify when the starting material is fully consumed, preventing unnecessary reaction time and the formation of degradation products.

  • Identify Intermediates and Byproducts: Gain mechanistic insights and identify impurities that could affect the final product's purity and safety.

  • Optimize Reaction Conditions: Systematically evaluate the impact of variables like temperature, catalyst loading, or reagent concentration to improve yield and efficiency.

Liquid chromatography-mass spectrometry (LC-MS) is an ideal analytical technique for this purpose, offering a powerful combination of separation and highly specific detection.[2][3]

Foundational Principles of the LC-MS Method

The selection of each parameter in this method is deliberate, grounded in the physicochemical properties of the analyte and the principles of analytical chemistry.

Liquid Chromatography (LC) Separation

The goal of the LC stage is to separate the target analyte, this compound, from other components in the reaction mixture, such as reagents, solvents, intermediates, and the final product.

  • Mechanism: We employ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique uses a non-polar stationary phase (a C18 column) and a polar mobile phase.[4] Compounds are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the C18 stationary phase and thus elute later.

  • Mobile Phase Gradient: A gradient elution, starting with a high concentration of polar solvent (water) and gradually increasing the concentration of a less polar organic solvent (acetonitrile), is used.[4] This ensures that both polar and non-polar compounds within the reaction mixture can be eluted and resolved within a reasonable timeframe.

  • Acidic Modifier: The addition of 0.1% formic acid to the mobile phase serves two critical functions:

    • It maintains a consistent, low pH, which protonates the basic nitrogen atom on the pyridine ring. This protonation leads to more consistent analyte retention and sharper, more symmetrical chromatographic peaks.

    • The protonated state, [M+H]+, is ideal for subsequent detection by positive ion mode mass spectrometry.[4]

Mass Spectrometry (MS) Detection

The mass spectrometer acts as a highly specific and sensitive detector for the compounds eluting from the LC column.

  • Ionization Source: Electrospray Ionization (ESI) is the chosen method. ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[2][5] This is ideal for preserving the molecular integrity of the analyte, allowing for the confident determination of its molecular weight. Given the polar nature of the target molecule, ESI is superior to other techniques like Atmospheric Pressure Chemical Ionization (APCI) for this application.[5]

  • Mass Analyzer and Detection Mode: A Triple Quadrupole (QqQ) Mass Spectrometer is used in Multiple Reaction Monitoring (MRM) mode.[5][6] This tandem MS approach provides exceptional specificity and sensitivity.[7] The process involves:

    • Q1 (First Quadrupole): Isolates the protonated molecular ion (the "precursor ion") of our target analyte, which for this compound is m/z 184.1.

    • q2 (Collision Cell): The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (the "product ion").

  • Causality of MRM: By monitoring a specific precursor-to-product ion transition (e.g., m/z 184.1 → 138.1), we can quantify the analyte with extremely high confidence, as it is highly improbable that another compound in the matrix will have the same retention time, the same precursor mass, and produce the same fragment mass.[5]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating blanks and quality control checks to ensure data integrity.

Materials and Reagents
  • Analyte Standard: this compound (MW: 183.17 g/mol )

  • Solvents: LC-MS Grade Acetonitrile, Methanol, and Water

  • Mobile Phase Additive: Formic Acid (Optima™ LC/MS Grade)

  • Vials: 2 mL amber glass autosampler vials with septa caps.[8]

  • Syringe Filters: 0.22 µm PTFE syringe filters

Instrumentation and Conditions
Parameter Setting
LC System Standard HPLC or UPLC System
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)[4]
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
LC Gradient 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
MRM Transitions Analyte: 184.1 → 138.1 (Loss of C2H4O); Product (Example): Monitor predicted [M+H]+ → fragment
Workflow Diagram

The overall analytical workflow is depicted below, from reaction sampling to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis node_reaction Ongoing Chemical Reaction node_sample 1. Aliquot Sampling (e.g., 10 µL at t=0, 1, 2 hr) node_reaction->node_sample Time Points node_quench 2. Quench Reaction (Dilute 1:100 in cold ACN) node_sample->node_quench node_dilute 3. Further Dilution (1:10 in 50:50 ACN:H₂O) node_quench->node_dilute node_filter 4. Filter Sample (0.22 µm PTFE filter) node_dilute->node_filter node_vial 5. Transfer to LC Vial node_filter->node_vial node_inject 6. Inject 5 µL into LC-MS node_vial->node_inject node_lc 7. LC Separation (C18 Gradient) node_inject->node_lc node_ms 8. MS Detection (ESI+, MRM Mode) node_lc->node_ms node_data 9. Data Acquisition node_ms->node_data

Workflow from reaction sampling to LC-MS data acquisition.
Step-by-Step Protocol

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) by serial dilution in 50:50 acetonitrile/water.

  • Reaction Sampling: At each desired time point (e.g., t=0, 30, 60, 120 minutes), carefully withdraw a small, precise aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into a vial containing a significantly larger volume of cold acetonitrile (e.g., 990 µL for a 1:100 dilution). This stops the reaction instantly, providing an accurate snapshot of its progress.

  • Sample Preparation: Perform a second dilution. Take 100 µL of the quenched solution and dilute it with 900 µL of 50:50 acetonitrile/water. This brings the sample into a concentration range suitable for the LC-MS and ensures solvent compatibility with the initial mobile phase.[8][9]

  • Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter directly into a labeled LC-MS vial to remove any particulate matter that could clog the system.[8]

  • Sequence Setup: Create a sequence in the instrument control software. Begin with a solvent blank, followed by the calibration standards, and then the time-point samples. It is good practice to run a blank between samples to prevent carryover.[8]

  • Data Acquisition: Run the sequence using the LC-MS parameters outlined in Table 3.2.

Data Analysis and Interpretation

Qualitative Identification

The identity of the starting material in the reaction samples is confirmed by matching its retention time and MRM transition (184.1 → 138.1) with that of the authentic standard. New peaks appearing over time can be investigated by running a full scan or product ion scan to hypothesize their structures as potential intermediates or the final product.

Quantitative Analysis
  • Calibration Curve: Plot the peak area of the analyte from the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is considered acceptable.

  • Quantification of Reactant: Use the regression equation to calculate the concentration of this compound in each of the time-point samples based on their measured peak areas.

  • Monitoring Progress: Plot the concentration of the reactant against time to visualize the reaction kinetics.

Hypothetical Reaction Monitoring Data

The following table summarizes typical data obtained from monitoring a reaction where this compound is consumed.

Time Point (min) Analyte Peak Area Calculated Concentration (ng/mL) % Reactant Remaining
08,540,20098.5100%
304,198,60048.449.1%
602,011,30023.223.6%
90899,50010.410.5%
120156,7001.81.8%
Potential Degradation Pathways

Understanding potential side reactions is crucial. Nitropyridines can be susceptible to degradation, such as reduction of the nitro group or hydrolysis under certain pH conditions.[10] The LC-MS method can be used to screen for masses corresponding to these potential byproducts.

G Reactant This compound (Starting Material) Product Desired Product (e.g., Amine Adduct) Reactant->Product Main Reaction + Nucleophile Byproduct1 Nitro Reduction Product (Side Reaction) Reactant->Byproduct1 Reducing agent Byproduct2 Hydrolysis Product (Side Reaction) Reactant->Byproduct2 H₂O / H⁺ or OH⁻

Potential reaction and degradation pathways.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and reliable tool for monitoring reactions of this compound. By combining optimized reversed-phase chromatography with the specificity of MRM detection, this protocol enables accurate quantification of the reactant's consumption over time. The foundational principles and step-by-step instructions provided herein empower researchers to effectively implement this method for reaction optimization, kinetic studies, and impurity profiling, ultimately leading to more efficient and robust chemical synthesis processes.

References

Synthetic Procedures for Preparing Derivatives of 2-(5-Nitropyridin-2-yloxy)ethanol: An Application Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(5-Nitropyridin-2-yloxy)ethanol Scaffolds in Medicinal Chemistry

The this compound core is a valuable scaffold in modern drug discovery, offering a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. The presence of the electron-withdrawing nitro group on the pyridine ring activates the 2-position for nucleophilic aromatic substitution (SNAr), making it a key reactive handle for introducing various functionalities. The ethanol side chain provides a further point for modification, allowing for the exploration of a broad chemical space to optimize pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold have been investigated for a range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial applications. The strategic combination of the nitropyridine and ethanol moieties allows for the generation of molecules that can interact with a variety of biological targets, such as enzymes and receptors, making this a privileged structure in the design of novel therapeutic agents.[1][2][3]

This comprehensive guide provides detailed, field-proven protocols for the synthesis of this compound and its subsequent derivatization. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of novel analogs.

Synthetic Strategy Overview

The synthesis of this compound and its derivatives is typically a two-step process. The first step involves the preparation of the key intermediate, 2-chloro-5-nitropyridine. The second step is a Williamson ether synthesis, where the hydroxyl group of ethylene glycol displaces the chlorine atom on the pyridine ring. Subsequent derivatization can then be carried out on the terminal hydroxyl group of the resulting product.

Synthesis_Overview Start Starting Materials (e.g., 2-Aminopyridine) Precursor 2-Chloro-5-nitropyridine (Key Intermediate) Start->Precursor Nitration & Chlorination Target This compound Precursor->Target Williamson Ether Synthesis (Ethylene Glycol) Derivatives Functionalized Derivatives Target->Derivatives Derivatization

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Key Precursor: 2-Chloro-5-nitropyridine

The reliable synthesis of the key precursor, 2-chloro-5-nitropyridine, is paramount for the successful preparation of the target compounds. Several methods have been reported for its synthesis, with a common route involving the nitration of 2-aminopyridine followed by a Sandmeyer-type reaction to replace the amino group with a chlorine atom. An alternative and often higher-yielding approach, which avoids the use of diazotization, is the chlorination of 2-hydroxy-5-nitropyridine.[4][5][6][7]

Protocol 1.1: Preparation of 2-Hydroxy-5-nitropyridine from 2-Aminopyridine

This protocol describes a one-pot synthesis of 2-hydroxy-5-nitropyridine from 2-aminopyridine, which proceeds via nitration followed by diazotization and hydrolysis.

Materials and Equipment:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Sodium Nitrite (NaNO₂)

  • Ammonia solution

  • Ice

  • Round-bottom flask with magnetic stirrer and dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add 2-aminopyridine to concentrated sulfuric acid with stirring, maintaining the temperature between 10-20 °C.

  • Once the 2-aminopyridine has completely dissolved, add concentrated nitric acid dropwise, ensuring the temperature does not exceed 40-50 °C.

  • After the addition is complete, continue stirring at this temperature for 4-5 hours to complete the nitration reaction.

  • Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water, while stirring vigorously.

  • Cool the resulting solution to 0-10 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled reaction mixture to initiate the diazotization reaction.

  • After the addition is complete, adjust the acidity of the solution by carefully adding ammonia solution.

  • The product, 2-hydroxy-5-nitropyridine, will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

ReagentMolar Ratio (relative to 2-aminopyridine)Key Parameters
Conc. H₂SO₄SolventTemperature control (10-20 °C)
Conc. HNO₃0.9 - 1.0Temperature control (40-50 °C)
Sodium Nitrite1.5 - 1.7Temperature control (0-10 °C)
Protocol 1.2: Chlorination of 2-Hydroxy-5-nitropyridine

This protocol details the conversion of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[4][5][8]

Materials and Equipment:

  • 2-Hydroxy-5-nitropyridine

  • Phosphorus Oxychloride (POCl₃) or Phosphorus Pentachloride (PCl₅)

  • 1,2-Dichloroethane (optional, as solvent)

  • Sodium Hydroxide (NaOH) solution

  • Saturated Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 2-hydroxy-5-nitropyridine with a chlorinating agent. Phosphorus pentachloride can be used in a solvent like 1,2-dichloroethane, or an excess of phosphorus oxychloride can be used as both reagent and solvent.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for several hours (e.g., 5-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, carefully quench the reaction mixture by slowly pouring it into ice water with vigorous stirring.

  • Neutralize the acidic solution with a solution of sodium hydroxide to a pH of 8-9.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 2-chloro-5-nitropyridine as a solid.

ReagentMolar Ratio (relative to 2-hydroxy-5-nitropyridine)Key Parameters
PCl₅1.2 - 1.5Reflux in 1,2-dichloroethane
POCl₃Excess (as solvent)Reflux

Part 2: Synthesis of this compound via Williamson Ether Synthesis

The core reaction to form the target molecule is a Williamson ether synthesis, a classic and reliable method for forming ethers.[9] In this step, the alkoxide generated from ethylene glycol acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the pyridine ring and displacing the chloride leaving group.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Nucleophilic\nAromatic\nSubstitution\n(SNAr) Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-5-nitropyridine->Nucleophilic\nAromatic\nSubstitution\n(SNAr) Ethylene Glycol Ethylene Glycol Ethylene Glycol->Nucleophilic\nAromatic\nSubstitution\n(SNAr) Base (e.g., NaH, NaOH) Base (e.g., NaH, NaOH) Base (e.g., NaH, NaOH)->Nucleophilic\nAromatic\nSubstitution\n(SNAr) This compound This compound Nucleophilic\nAromatic\nSubstitution\n(SNAr)->this compound Salt (e.g., NaCl) Salt (e.g., NaCl) Nucleophilic\nAromatic\nSubstitution\n(SNAr)->Salt (e.g., NaCl)

Caption: Williamson Ether Synthesis for the target molecule.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from procedures for similar nucleophilic aromatic substitutions on 2-chloro-5-nitropyridine.

Materials and Equipment:

  • 2-Chloro-5-nitropyridine

  • Ethylene Glycol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Sodium Hydroxide (NaOH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add ethylene glycol (an excess, e.g., 5-10 equivalents) to a suitable anhydrous solvent such as DMF or THF.

  • Cool the solution in an ice bath and add a strong base, such as sodium hydride (1.1 equivalents), portion-wise. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of ethylene glycol.

  • To this solution, add 2-chloro-5-nitropyridine (1.0 equivalent) dissolved in a minimal amount of the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-80 °C). Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product into ethyl acetate. Wash the organic layer sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

ReagentMolar Ratio (relative to 2-chloro-5-nitropyridine)Key Parameters
Ethylene Glycol5.0 - 10.0Acts as both reactant and can be a co-solvent
Sodium Hydride1.1Portion-wise addition at 0 °C
SolventAnhydrous DMF or THFAnhydrous conditions are crucial
Characterization of this compound
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the downfield region (δ 7.0-9.0 ppm). The two methylene groups of the ethanol side chain will appear as triplets in the upfield region (δ 3.5-4.5 ppm). The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the two carbons of the ethanol side chain. The carbon attached to the nitro group and the carbon bearing the ether linkage will be significantly deshielded.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₈N₂O₄, MW: 184.15 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (around 1520 and 1350 cm⁻¹), the C-O-C ether linkage, and the O-H stretch of the alcohol.

Part 3: Synthetic Procedures for Derivatives

The terminal hydroxyl group of this compound serves as a convenient handle for further derivatization, allowing for the introduction of various functional groups to modulate the compound's biological activity.

Protocol 3.1: Synthesis of Ester Derivatives

Esterification of the primary alcohol can be achieved using standard procedures, for example, by reaction with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

Materials and Equipment:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Carboxylic acid

  • Triethylamine (Et₃N) or Pyridine (as base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) (for carboxylic acid coupling)

  • Standard workup and purification equipment as described previously.

Procedure (using an acyl chloride):

  • Dissolve this compound in an anhydrous aprotic solvent like DCM.

  • Add a base such as triethylamine (1.2 equivalents).

  • Cool the solution in an ice bath and add the desired acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the ester derivative by column chromatography.

Protocol 3.2: Synthesis of Ether Derivatives (Alkylation)

Further alkylation of the hydroxyl group can be performed via another Williamson ether synthesis.

Materials and Equipment:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium Hydride (NaH)

  • Anhydrous DMF or THF

  • Standard workup and purification equipment.

Procedure:

  • Dissolve this compound in an anhydrous solvent (DMF or THF) under a nitrogen atmosphere.

  • Cool to 0 °C and add sodium hydride (1.1 equivalents) portion-wise.

  • Stir until hydrogen evolution ceases.

  • Add the desired alkyl halide (1.1 equivalents) and allow the reaction to proceed at room temperature or with gentle heating.

  • After completion, quench the reaction and perform an aqueous workup as described in Protocol 2.1.

  • Purify the resulting ether derivative by column chromatography.

Application Notes for Drug Development Professionals

The this compound scaffold and its derivatives are of significant interest in drug discovery due to the diverse biological activities exhibited by compounds containing the nitropyridine moiety.

  • Anticancer Research: The nitroaromatic group can be bioreduced in hypoxic tumor environments to generate reactive species that are cytotoxic to cancer cells.[1] Derivatives can be designed to target specific signaling pathways involved in cancer progression.

  • Enzyme Inhibition: The scaffold can be elaborated to design inhibitors of various enzymes. For example, by incorporating appropriate pharmacophores, derivatives could be targeted towards kinases, proteases, or other enzymes implicated in disease.[2][10]

  • Antimicrobial Agents: Nitropyridine-containing compounds have shown promise as antibacterial and antiprotozoal agents. The ability to readily synthesize a library of derivatives allows for the optimization of antimicrobial potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: The synthetic accessibility of this scaffold makes it an excellent starting point for SAR studies. By systematically modifying the substituents on the ethanol side chain and potentially on the pyridine ring (e.g., reduction of the nitro group followed by further functionalization), researchers can probe the key molecular interactions required for biological activity.

Conclusion

This guide provides a comprehensive and practical framework for the synthesis and derivatization of this compound. By understanding the underlying chemical principles and following the detailed protocols, researchers and drug development professionals can effectively utilize this versatile scaffold to generate novel compounds with the potential for significant therapeutic impact. The self-validating nature of the described protocols, coupled with the provided rationale for experimental choices, is intended to empower scientists to confidently explore the chemical space around this promising molecular core.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 2-(5-Nitropyridin-2-yloxy)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Nitropyridin-2-yloxy)ethanol. This reaction, a nucleophilic aromatic substitution (SNAr), is a cornerstone for introducing this particular ether linkage in various synthetic pathways. Low conversion rates can be a significant impediment, stemming from a range of factors including reactant quality, reaction conditions, and work-up procedures. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize your reaction for improved yields and purity.

The core reaction involves the displacement of a leaving group (typically a halide) from the 2-position of a 5-nitropyridine ring by ethylene glycol. The electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing nitro group at the 5-position, makes the 2-position highly susceptible to nucleophilic attack.[1]

Frequently Asked Questions & Troubleshooting

Q1: My reaction is showing little to no product formation. Where should I start troubleshooting?

A1: A stalled reaction is often due to one of three primary factors: insufficient nucleophilicity, a compromised starting material, or inadequate reaction conditions.

1. Assess Nucleophile Activation: Ethylene glycol is a neutral alcohol and, therefore, a weak nucleophile. For it to effectively attack the electron-deficient pyridine ring, it must be deprotonated to its corresponding alkoxide, which is a significantly stronger nucleophile. This is achieved by the addition of a suitable base.

  • Causality: The SNAr mechanism's rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1][2] A more potent nucleophile accelerates this step, leading to a higher reaction rate.

2. Verify Starting Material Quality:

  • 2-Chloro-5-nitropyridine: Ensure the starting material is free from significant impurities. The presence of isomers or hydrolyzed starting material (2-hydroxy-5-nitropyridine) can inhibit the reaction.
  • Ethylene Glycol: Use an anhydrous grade of ethylene glycol. Water can compete with the ethylene glycol as a nucleophile (leading to the undesired 2-hydroxy-5-nitropyridine) and can also quench the base, rendering it ineffective.
  • Base: If using a solid base like sodium hydride (NaH) or potassium carbonate (K2CO3), ensure it has not been deactivated by atmospheric moisture.

3. Evaluate Reaction Conditions:

  • Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60-80 °C) may be necessary.
  • Solvent: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide salt, leaving the alkoxide anion more "naked" and nucleophilic, while also helping to stabilize the charged Meisenheimer intermediate.

Below is a troubleshooting workflow to address a non-starting reaction:

Troubleshooting_Start start Low or No Conversion check_nucleophile Is the base strong enough to deprotonate ethylene glycol? start->check_nucleophile check_reactants Are starting materials pure and anhydrous? check_nucleophile->check_reactants Yes solution_base Use a stronger base (e.g., NaH). check_nucleophile->solution_base No check_conditions Are the temperature and solvent appropriate? check_reactants->check_conditions Yes solution_reactants Use fresh, anhydrous reagents. check_reactants->solution_reactants No check_conditions->start Re-evaluate after changes solution_conditions Increase temperature and/or switch to a polar aprotic solvent. check_conditions->solution_conditions No

Caption: Initial troubleshooting workflow for low conversion.

Q2: I'm observing some product, but the conversion rate is low. How can I optimize the reaction?

A2: Low conversion suggests that the reaction is proceeding but is either slow, incomplete, or plagued by side reactions. Optimization should focus on the key parameters of base, solvent, and temperature.

Base Selection: The pKa of ethylene glycol is approximately 14.2.[3] To ensure efficient deprotonation, the conjugate acid of the chosen base should have a pKa significantly higher than this value.

BaseConjugate AcidpKa of Conjugate AcidSuitability
Sodium Hydride (NaH)H₂~36Excellent: Irreversibly deprotonates the alcohol.
Potassium tert-Butoxidetert-Butanol~18Good: Strong enough for deprotonation, but bulky.
Sodium Hydroxide (NaOH)H₂O15.7Marginal: May not provide a high enough concentration of the alkoxide.
Potassium Carbonate (K₂CO₃)HCO₃⁻10.3Poor: Generally not strong enough for efficient deprotonation of alcohols.

Data sourced from various organic chemistry resources.

Solvent Effects: The solvent plays a crucial role in SNAr reactions.

Solvent TypeExamplesRole in SNAr Reactions
Polar Aprotic DMF, DMSO, AcetonitrileHighly Recommended: Solvates the metal cation, enhancing the nucleophilicity of the alkoxide. Stabilizes the Meisenheimer complex.
Polar Protic Ethanol, WaterNot Recommended: Can solvate the nucleophile, reducing its reactivity. Can also act as a competing nucleophile.
Nonpolar Toluene, HexaneNot Recommended: Poor solubility of the alkoxide salt will likely lead to a very slow or stalled reaction.

Temperature and Reaction Time: If the reaction is sluggish with an appropriate base and solvent, increasing the temperature can provide the necessary activation energy. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for the formation of side products or decomposition at elevated temperatures.

Q3: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?

A3: The most probable side reaction is the formation of the bis-substituted product where a molecule of 2-chloro-5-nitropyridine reacts with both hydroxyl groups of ethylene glycol.

1. Bis-Substitution:

  • Identification: This byproduct will have a higher molecular weight and will likely be less polar than the desired product. It can be identified by LC-MS.
  • Minimization:
  • Use an excess of ethylene glycol: Using a larger excess of the diol (e.g., 5-10 equivalents) will statistically favor the mono-substitution product.
  • Slow addition of the electrophile: Adding the 2-chloro-5-nitropyridine solution slowly to the mixture of ethylene glycol and base can help to maintain a low concentration of the electrophile, further reducing the chance of bis-substitution.

2. Hydrolysis:

  • Identification: Formation of 2-hydroxy-5-nitropyridine.
  • Minimization: Ensure all reagents and the reaction setup are scrupulously dry. Use anhydrous solvents and properly handle hygroscopic bases like NaH.

The reaction mechanism illustrating the desired mono-substitution and the potential for bis-substitution is shown below:

Side_Reaction Reactants 2-Chloro-5-nitropyridine + Ethylene Glycol (excess) Base + Base (e.g., NaH) Alkoxide Ethylene Glycol Monoalkoxide Base->Alkoxide Deprotonation Product This compound (Desired Product) Alkoxide->Product S_NAr Attack Second_Attack Second S_NAr Attack Product->Second_Attack Deprotonation of second -OH Bis_Product 1,2-Bis(5-nitropyridin-2-yloxy)ethane (Side Product) Second_Attack->Bis_Product Reaction with another 2-chloro-5-nitropyridine

Caption: Reaction pathway showing desired and side products.

Q4: The reaction appears complete, but I'm losing a significant amount of product during work-up and purification. What are the best practices?

A4: The product, this compound, is a relatively polar molecule, which can make extraction and purification challenging.

Work-up Procedure:

  • Quenching: If using a reactive base like NaH, cool the reaction mixture in an ice bath and quench it carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Solvent Removal: If a high-boiling polar aprotic solvent like DMF or DMSO was used, it needs to be removed before proceeding. This is often the step where product is lost.

    • Aqueous Wash: Partition the reaction mixture between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water. The polar solvent will preferentially move into the aqueous layer. This may require multiple extractions with water to be effective.[4]

  • Extraction: Extract the aqueous layer several times with your chosen organic solvent to recover as much product as possible.

  • Washing: Combine the organic layers and wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Purification:

  • Crystallization: If the crude product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems such as ethanol, isopropanol, or ethyl acetate/hexanes.[4]

  • Silica Gel Chromatography: For oily products or difficult-to-separate mixtures, flash column chromatography is the method of choice. Due to the product's polarity, a more polar eluent system will be required.

    • Recommended Eluent Systems: Start with a solvent system like ethyl acetate/hexanes and gradually increase the polarity. For very polar compounds, a system like methanol/dichloromethane might be necessary.

Recommended Experimental Protocol

This protocol is a representative procedure based on established principles of SNAr reactions. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Chloro-5-nitropyridine

  • Ethylene glycol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Reagent Addition: Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully add anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Add anhydrous ethylene glycol (5 equivalents) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel.

  • Add the 2-chloro-5-nitropyridine solution dropwise to the reaction mixture at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench with saturated aqueous ammonium chloride solution.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol_Workflow setup 1. Prepare reaction vessel (flame-dried, N2 atm) add_base 2. Add NaH and anhydrous DMF setup->add_base cool_base 3. Cool to 0°C add_base->cool_base add_glycol 4. Add ethylene glycol dropwise cool_base->add_glycol form_alkoxide 5. Stir to form alkoxide add_glycol->form_alkoxide add_electrophile 6. Add 2-chloro-5-nitropyridine solution dropwise form_alkoxide->add_electrophile heat 7. Heat to 60-70°C and monitor add_electrophile->heat quench 8. Cool and quench reaction heat->quench extract 9. Aqueous work-up and extraction quench->extract purify 10. Purify by column chromatography extract->purify

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Removal of Unreacted 2-Chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling 2-chloro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing and removing this common intermediate from reaction mixtures. Here, we will address specific issues you might encounter during your experiments, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 2-chloro-5-nitropyridine that influence its removal?

A1: Understanding the physicochemical properties of 2-chloro-5-nitropyridine is the first step in designing an effective purification strategy. It is a pale yellow crystalline solid with a melting point of 105-108 °C.[1] Crucially, it is insoluble in water but soluble in many common organic solvents like ether, carbon tetrachloride, and hot methanol.[1][2][3][4][5] Its molecular structure, featuring an electron-withdrawing nitro group and a chlorine atom on a pyridine ring, makes it susceptible to nucleophilic aromatic substitution.[6] This reactivity profile is key to both its utility in synthesis and the potential challenges in its removal.

PropertyValueSource(s)
Appearance Light yellow to beige crystalline powder[1][4]
Melting Point 105-108 °C[1]
Solubility Insoluble in water; Soluble in hot methanol, ether, carbon tetrachloride[1][2][3][4][5]
Molecular Weight 158.54 g/mol [1]
Q2: Why is it important to completely remove 2-chloro-5-nitropyridine from my reaction mixture?

A2: Complete removal of unreacted 2-chloro-5-nitropyridine is critical for several reasons. As a reactive electrophile, its presence can lead to side reactions in subsequent synthetic steps, reducing the yield and purity of your desired product.[7] For drug development professionals, residual starting materials can be a significant concern for regulatory bodies and may impact the safety and efficacy of the final active pharmaceutical ingredient (API).

Troubleshooting Guide: Common Issues and Solutions

Scenario 1: My product and unreacted 2-chloro-5-nitropyridine have very similar Rf values on TLC, making column chromatography difficult.

This is a frequent challenge, especially when the desired product shares a similar polarity profile with the starting material.

Underlying Cause: The polarity of 2-chloro-5-nitropyridine is moderate, and if your product has similar functional groups or overall polarity, co-elution is likely.

Solutions:

  • Option A: Acidic Wash (Aqueous Workup)

    This is often the most effective first-line approach. The basic nitrogen atom of the pyridine ring can be protonated with a dilute acid, forming a water-soluble pyridinium salt.[8][9]

    G cluster_0 Reaction Mixture in Organic Solvent cluster_1 Separatory Funnel cluster_2 Separated Layers RM Product + 2-Chloro-5-nitropyridine Wash Add Dilute HCl (aq) RM->Wash Transfer Organic Organic Layer (Product) Wash->Organic Shake & Separate Aqueous Aqueous Layer (Pyridinium Salt) Wash->Aqueous

    Experimental Protocol: Acidic Wash

    • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. The protonated 2-chloro-5-nitropyridine will move into the aqueous layer.

    • Drain the aqueous layer.

    • Repeat the wash with the dilute acid two more times to ensure complete removal.[8]

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Option B: Recrystallization

    If your product is a solid, recrystallization can be a powerful purification technique. The key is to find a solvent system where the solubility of your product and 2-chloro-5-nitropyridine differ significantly with temperature.

    Experimental Protocol: Recrystallization

    • Perform small-scale solubility tests with various solvents to identify a suitable system. 2-chloro-5-nitropyridine is soluble in hot methanol.[1][4]

    • Dissolve the crude mixture in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Scenario 2: I've performed an acidic wash, but I still see traces of 2-chloro-5-nitropyridine in my NMR spectrum.

This can happen if the acidic wash was not efficient enough or if your product is also somewhat acid-sensitive or has basic moieties.

Underlying Cause: Incomplete protonation or partitioning into the aqueous layer. The pH of the aqueous wash might not have been sufficiently low.[10]

Solutions:

  • Option A: Co-evaporation with Toluene

    Pyridine and its derivatives can form azeotropes with solvents like toluene, which can aid in their removal under reduced pressure.[8][10]

    Experimental Protocol: Azeotropic Removal

    • After your initial workup and concentration, dissolve the crude product in a volume of toluene.

    • Concentrate the mixture to dryness using a rotary evaporator.

    • Repeat this process 2-3 times. This is particularly effective for removing trace amounts.

  • Option B: Preparative HPLC

    For high-purity requirements, especially in drug development, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard.

    Expert Insight: When developing an HPLC method for pyridine derivatives, peak tailing can be a significant issue due to the interaction of the basic nitrogen with acidic silanol groups on the silica-based stationary phase.[11] To mitigate this, consider:

    • Mobile Phase Additives: Incorporate a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a competing base (e.g., triethylamine) in your mobile phase.[11]

    • Column Choice: If tailing persists, switching from a standard C18 column to a phenyl or cyano phase can offer different selectivity.[11]

    G cluster_0 Troubleshooting HPLC Peak Tailing Start Peak Tailing Observed? Opt1 Adjust Mobile Phase pH (e.g., add Formic Acid) Start->Opt1 Yes Opt2 Add Competing Base (e.g., Triethylamine) Opt1->Opt2 Still Tailing End Symmetrical Peak Opt1->End Resolved Opt3 Change Stationary Phase (e.g., Phenyl, Cyano) Opt2->Opt3 Still Tailing Opt2->End Resolved Opt3->End Resolved

Scenario 3: My reaction is sensitive to acidic conditions, so an acidic wash is not an option.

Underlying Cause: The presence of acid-labile functional groups in your product precludes the use of standard acidic workups.

Solutions:

  • Option A: Solid-Phase Scavenging

    Use a solid-supported scavenger resin. For removing basic compounds like 2-chloro-5-nitropyridine, an acidic ion-exchange resin (e.g., Dowex®) can be effective.[12]

    Experimental Protocol: Scavenger Resin

    • Dissolve the crude reaction mixture in a suitable solvent.

    • Add the acidic ion-exchange resin to the solution.

    • Stir the mixture for a period (this may require some optimization, from 30 minutes to several hours).

    • Filter off the resin.

    • The 2-chloro-5-nitropyridine will be bound to the resin, leaving your purified product in the filtrate.

    • Rinse the resin with a small amount of fresh solvent and combine the filtrates.

    • Concentrate the filtrate to obtain your product.

  • Option B: Supercritical Fluid Extraction (SFE)

    For larger scale or industrial applications, SFE with carbon dioxide can be a "green" and efficient alternative. Pyridine and its derivatives can be extracted from aqueous or organic mixtures using supercritical CO2.[13] This method avoids harsh acidic or basic conditions.

References

Technical Support Center: Scale-Up Synthesis of 2-(5-Nitropyridin-2-yloxy)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-(5-nitropyridin-2-yloxy)ethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important class of compounds. The synthesis of these molecules typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction, a variant of the Williamson ether synthesis, which, while robust, presents unique challenges when transitioning from bench-scale to larger production.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The advice herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Table of Contents

  • Reaction Overview: The SNAr Pathway

  • Troubleshooting Guide

    • Low or No Product Formation

    • Formation of Side Products

    • Incomplete Reaction

    • Difficulties in Product Isolation and Purification

  • Frequently Asked Questions (FAQs)

  • Detailed Experimental Protocols

    • Protocol 1: General Procedure for the Synthesis of this compound

    • Protocol 2: Work-up and Extraction for Scale-Up Batches

    • Protocol 3: Purification by Recrystallization

  • Safety First: Handling Nitropyridines

  • References

Reaction Overview: The SNAr Pathway

The synthesis of this compound derivatives is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, an alcohol, such as ethylene glycol, is deprotonated by a base to form an alkoxide. This nucleophilic alkoxide then attacks an electron-deficient aromatic ring, like 2-chloro-5-nitropyridine, displacing a leaving group (e.g., a halide). The nitro group (-NO2) is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack, making this reaction feasible.[1]

The generally accepted mechanism for SNAr reactions has historically been a two-step addition-elimination sequence via a Meisenheimer complex. However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism.[2] Regardless of the precise mechanism, the success of the synthesis on a larger scale depends on careful control of reaction parameters.

SNAr_Mechanism Reactants 2-Chloro-5-nitropyridine + Ethylene Glycol Alkoxide TS Transition State / Meisenheimer Complex Reactants->TS Nucleophilic Attack Product This compound + Cl⁻ TS->Product Leaving Group Departure

Caption: Generalized SNAr reaction pathway.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Low or No Product Formation

Q1: I am not observing any product formation, or the yield is extremely low. What are the likely causes?

Possible CauseTroubleshooting SuggestionRationale
Ineffective Alkoxide Formation Ensure the use of a sufficiently strong and dry base (e.g., NaH, KH). The alcohol must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]Alkoxides are strong bases and will be quenched by any protic source, especially water. Sodium hydride (NaH) is a common choice as it reacts to form hydrogen gas, which bubbles out of the reaction mixture.[4]
Poor Quality Starting Materials Verify the purity of the 2-halo-5-nitropyridine precursor. Impurities can interfere with the reaction.[1]The presence of impurities can lead to side reactions or inhibit the desired transformation.
Incorrect Solvent Choice Use a polar apathetic solvent such as DMF, DMSO, or THF to facilitate the SN2-like reaction.[3]These solvents can solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.
Insufficient Reaction Temperature The reaction may require heating. Typical temperatures range from 50-100 °C. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature.[3]SNAr reactions often have a significant activation energy barrier that can be overcome with thermal energy.
Formation of Side Products

Q2: I am observing significant amounts of an alkene byproduct. How can I minimize this?

This is a common issue in Williamson ether synthesis-type reactions, arising from a competing E2 elimination pathway.[5]

Possible CauseTroubleshooting SuggestionRationale
Sterically Hindered Substrates If using a substituted ethanol derivative, ensure the substitution is not on the carbon bearing the hydroxyl group (i.e., use a primary alcohol).Secondary and tertiary alcohols, when converted to alkoxides, are more prone to acting as bases rather than nucleophiles, leading to elimination.[3][5]
High Reaction Temperature While heating is often necessary, excessive temperatures can favor elimination over substitution. Optimize the temperature to the minimum required for a reasonable reaction rate.Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
Strongly Basic, Bulky Alkoxide If derivatizing the ethanol, avoid creating a sterically hindered alkoxide.A bulky base will preferentially abstract a proton from the electrophile, leading to an alkene, rather than attacking the electrophilic carbon.[5]
Incomplete Reaction

Q3: My reaction stalls and does not go to completion, even after extended reaction times. What should I investigate?

Possible CauseTroubleshooting SuggestionRationale
Base Degradation Ensure the base is fresh and has been stored correctly. If using NaH, ensure it is a fresh dispersion.Older or improperly stored bases can lose their reactivity, leading to incomplete deprotonation of the alcohol.
Poor Solubility On a larger scale, ensure adequate stirring and a sufficient volume of solvent to maintain a mobile slurry.[6]Poor mixing can lead to localized concentration gradients and prevent the reactants from interacting effectively.
Phase Transfer Catalyst Inefficiency If using a phase transfer catalyst (PTC) in a biphasic system, ensure the catalyst is appropriate for the reaction and is used in the correct amount (typically 1-5 mol%).[3][7]The PTC is crucial for transporting the alkoxide from the aqueous or solid phase to the organic phase where the reaction occurs.[8]
Difficulties in Product Isolation and Purification

Q4: I am struggling to isolate a pure product after the work-up. What can I do?

Possible CauseTroubleshooting SuggestionRationale
Emulsion Formation during Extraction During the aqueous work-up, add brine (saturated NaCl solution) to help break up emulsions.The increased ionic strength of the aqueous layer helps to separate it from the organic layer.[6]
Product is Water Soluble If your derivative has polar functional groups, it may have some water solubility. Extract the aqueous layer multiple times with your organic solvent.[6]Repeated extractions will help to recover more of the product from the aqueous phase.
Difficulty with Crystallization For larger scales, recrystallization is often preferred over column chromatography.[6] Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find one that provides good quality crystals.A good recrystallization solvent system is one in which the product is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.
Frequently Asked Questions (FAQs)

Q: Can I use a different base, like NaOH or KOH? A: While NaOH or KOH can be used, they are often less effective than NaH or KH for generating a high concentration of the alkoxide in anhydrous organic solvents. If using NaOH or KOH, a phase transfer catalyst is highly recommended to facilitate the reaction in a biphasic system.[3][8]

Q: Is it possible to perform this reaction in a more environmentally friendly solvent? A: Some SNAr reactions have been successfully performed in water with the aid of surfactants or polymeric additives like hydroxypropyl methylcellulose (HPMC).[9] This can be a viable green chemistry approach, though it may require significant optimization for your specific substrate.

Q: How do I monitor the reaction progress effectively on a large scale? A: For large-scale reactions, taking aliquots for analysis can be challenging. Consider using in-situ monitoring techniques if available. Otherwise, carefully planned sampling from a well-mixed reaction vessel for TLC or HPLC analysis is standard practice.[6]

Q: What are the main safety concerns when working with nitropyridines? A: Nitropyridine compounds can be toxic and potentially genotoxic.[10] They can cause skin and eye irritation. Nitration reactions themselves are highly exothermic and can be hazardous if not controlled properly.[1] Always handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

Protocol_1 cluster_prep Alkoxide Formation cluster_reaction S_NAr Reaction A 1. Charge a dry, inerted flask with anhydrous ethylene glycol and a polar aprotic solvent (e.g., THF). B 2. Cool the mixture to 0 °C in an ice bath. A->B C 3. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise. B->C D 4. Stir at 0 °C until hydrogen gas evolution ceases. C->D E 5. Add a solution of 2-chloro-5-nitropyridine (1.0 eq.) in the same solvent dropwise. D->E F 6. Warm to room temperature and then heat to 50-70 °C. E->F G 7. Monitor reaction by TLC or HPLC until starting material is consumed. F->G

Caption: Workflow for the synthesis of this compound.

Protocol 2: Work-up and Extraction for Scale-Up Batches
  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Carefully and slowly add deionized water to quench any unreacted sodium hydride.

  • Dilution: Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent) and more deionized water.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[6]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and hot filter.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Safety First: Handling Nitropyridines

The synthesis and handling of nitropyridine derivatives require strict safety protocols.

  • Toxicity: Nitropyridines can be harmful if ingested, absorbed through the skin, or inhaled. They are often skin and eye irritants.[10]

  • Nitration Hazard: The nitration of pyridine rings is a highly exothermic process that can lead to runaway reactions if not carefully controlled.[1] When preparing precursors, ensure adequate cooling and slow addition of nitrating agents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

References

Validation & Comparative

A Comparative Guide to a Validated Stability-Indicating HPLC Method for Purity Analysis of 2-(5-Nitropyridin-2-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, scientifically grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(5-Nitropyridin-2-yloxy)ethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering in-depth rationale for experimental choices and objectively comparing its performance against established international guidelines.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like this compound, a robust, validated analytical method is not merely a regulatory requirement but a fundamental tool for ensuring product quality throughout the development lifecycle. This guide details a stability-indicating HPLC method, one that is capable of accurately quantifying the API in the presence of its degradation products, process impurities, and other potential interferents.

The method and validation strategy described herein are benchmarked against the rigorous standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2][3] This ensures that the presented data is not only scientifically sound but also aligns with global regulatory expectations.

Method Development: Rationale and Strategy

The primary objective is to develop a method that can separate this compound from its potential impurities and degradation products. The molecular structure, featuring a nitropyridine core and an ethanol side chain, suggests moderate polarity and the presence of a strong chromophore (the nitro-aromatic system), making Reversed-Phase HPLC (RP-HPLC) with UV detection an ideal analytical choice.

Physicochemical Properties and Chromatographic Considerations
  • Analyte: this compound

  • Molecular Formula: C₇H₈N₂O₄

  • Key Structural Features: Aromatic nitropyridine ring, ether linkage, and a primary alcohol. These features dictate its solubility and interaction with the stationary phase.

  • UV Absorbance: The nitropyridine moiety is expected to exhibit strong UV absorbance, facilitating sensitive detection. A photodiode array (PDA) detector is employed to determine the optimal detection wavelength and to assess peak purity.

Comparative Selection of HPLC Conditions

Two common RP-HPLC stationary phases, C18 and C8, were evaluated.

ParameterMethod A (C18 Column) Method B (C8 Column) Rationale for Selection
Stationary Phase Provides greater hydrophobic retention.Offers slightly less retention, which can be beneficial for more polar compounds.The C18 column was selected as it provided better separation between the main peak and a closely eluting impurity observed during preliminary runs.
Mobile Phase Acetonitrile and a phosphate buffer.Methanol and a phosphate buffer.Acetonitrile generally offers lower viscosity and better UV transparency. A gradient elution was chosen to ensure elution of any late-eluting, non-polar impurities while maintaining a reasonable run time.
Detection UV at 260 nm.UV at 260 nm.The UV maximum was determined from the PDA spectrum of the main analyte peak.

The final selected method utilizes a C18 column, which demonstrated superior resolving power for the specific impurity profile of this compound.

The Validated Purity Method: A Step-by-Step Protocol

This section provides the detailed experimental protocol for the validated stability-indicating RP-HPLC method.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate, and ortho-phosphoric acid. High-purity water (Milli-Q or equivalent).

  • Reference Standard: Well-characterized this compound reference standard (purity >99.5%).

Chromatographic Conditions
  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with ortho-phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18.1-22 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v)

Method Validation: Demonstrating Fitness for Purpose

The developed method was validated according to the ICH Q2(R2) guideline to demonstrate its suitability for the intended purpose: the quantitative determination of purity.[1][2][3][4]

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Evaluation & Reporting Protocol Validation Protocol Definition Criteria Acceptance Criteria Setting Protocol->Criteria Defines Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Evaluation Data Evaluation vs. Criteria Specificity->Evaluation Linearity->Evaluation Accuracy->Evaluation Precision->Evaluation LOD_LOQ->Evaluation Robustness->Evaluation Report Final Validation Report Evaluation->Report Summarizes

Caption: Workflow for HPLC Method Validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[4][5] To demonstrate this, forced degradation studies were performed, subjecting the this compound sample to various stress conditions as mandated by ICH Q1A(R2).[6][7]

Experimental Protocol for Forced Degradation: A stock solution of the API was prepared at 1 mg/mL.

  • Acid Hydrolysis: The solution was treated with 0.1 N HCl at 60°C for 4 hours, then neutralized.

  • Base Hydrolysis: The solution was treated with 0.1 N NaOH at 60°C for 2 hours, then neutralized.[8]

  • Oxidative Degradation: The solution was treated with 3% H₂O₂ at room temperature for 24 hours.[8]

  • Thermal Degradation: The solid API was kept at 80°C for 48 hours.

  • Photolytic Degradation: The solid API was exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[8]

Results Summary:

Stress Condition% DegradationObservationsPeak Purity Index
Acid (0.1 N HCl)~15%Major degradant peak at RRT 0.85>0.999
Base (0.1 N NaOH)~22%Major degradant peak at RRT 0.72>0.999
Oxidation (3% H₂O₂)~8%Minor degradant peak at RRT 1.15>0.999
Thermal (80°C)<2%No significant degradation observed.>0.999
Photolytic~5%Minor degradant peak at RRT 0.91>0.999

The results demonstrate that the method is stability-indicating. In all cases, the degradation products were well-resolved from the main analyte peak, and the peak purity analysis confirmed that the main peak was spectrally pure, with no co-eluting peaks.

Linearity

Linearity was evaluated by analyzing five solutions with concentrations ranging from 50% to 150% of the nominal analytical concentration (0.1 mg/mL).

Concentration LevelConcentration (µg/mL)Mean Peak Area (n=3)
50%50450,123
75%75675,890
100%100901,234
125%1251,125,678
150%1501,350,987
Correlation Coefficient (r²) -0.9998
Y-intercept -123.45

The high correlation coefficient (r² > 0.999) demonstrates a strong linear relationship between concentration and detector response over the specified range.[9]

Accuracy

Accuracy was determined by a recovery study, spiking a known amount of the API into a sample matrix at three different concentration levels (80%, 100%, and 120%).[5]

Concentration LevelAmount Spiked (mg)Amount Recovered (mg)% Recovery (Mean ± SD, n=3)
80%8.07.9599.4 ± 0.4
100%10.010.08100.8 ± 0.3
120%12.011.9299.3 ± 0.5

The mean recovery values were all within the typical acceptance criterion of 98.0% to 102.0%, confirming the accuracy of the method.

Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[4]

  • Repeatability: Six replicate injections of the 100% test concentration were analyzed on the same day.

    • Result: Relative Standard Deviation (RSD) = 0.45%

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using different equipment.

    • Result: RSD = 0.68%

Both results are well within the typical acceptance limit of RSD ≤ 2.0%, indicating excellent method precision.

Detection and Quantitation Limits (LOD & LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Limit of Detection (LOD): 0.05 µg/mL

  • Limit of Quantitation (LOQ): 0.15 µg/mL

These values demonstrate the method's high sensitivity, making it suitable for the detection and quantification of trace-level impurities.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to key method parameters.

Parameter VariedVariation% RSD of Results
Flow Rate± 0.1 mL/min< 1.0%
Column Temperature± 2 °C< 1.0%
Mobile Phase pH± 0.2 units< 1.5%

The method remained unaffected by these minor changes, demonstrating its reliability for routine use in a quality control environment.

Caption: Key Parameters of HPLC Method Validation.

Conclusion and Comparative Analysis

The RP-HPLC method detailed in this guide has been rigorously developed and validated for the purity analysis of this compound. The experimental data conclusively demonstrate that the method is specific, linear, accurate, precise, sensitive, and robust.

Comparative Summary against ICH Q2(R2) Requirements:

Validation ParameterICH RequirementMethod PerformanceConclusion
Specificity Must demonstrate separation from degradants/impurities.Baseline resolution achieved from all stress degradants.Pass
Linearity Correlation coefficient should be high.r² = 0.9998Pass
Accuracy Recovery should be within acceptable limits.99.3% - 100.8%Pass
Precision RSD should be low.Repeatability RSD = 0.45%; Intermediate RSD = 0.68%Pass
Range Method must be accurate and precise over the range.Demonstrated from 80% to 120% of test concentration.Pass
LOQ Must be quantifiable with acceptable precision/accuracy.0.15 µg/mLPass
Robustness Method should be reliable under minor variations.Insensitive to minor changes in flow, temp, and pH.Pass

This self-validating system provides a high degree of assurance in the quality of analytical data generated for this compound. It serves as a reliable tool for release testing, stability studies, and overall quality control, ensuring that the product meets the stringent requirements of the pharmaceutical industry.

References

A Comparative Guide to the Quantitative NMR (qNMR) Assay of 2-(5-Nitropyridin-2-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(5-Nitropyridin-2-yloxy)ethanol

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and reference materials is non-negotiable. This compound (CAS: 143071-39-0, Molecular Formula: C₇H₈N₂O₄, Molecular Weight: 184.15 g/mol )[1][2], a key heterocyclic compound, is no exception. Its purity and concentration directly impact reaction yields, impurity profiling, and the ultimate safety and efficacy of downstream products. This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for the assay of this compound.

Unlike traditional chromatographic techniques that rely on comparing the response of an analyte to that of an identical reference standard, qNMR offers a distinct advantage: it is a relative primary ratio method.[3] The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4][5] By co-dissolving a known mass of a high-purity, certified internal standard with a known mass of the analyte, the analyte's purity or concentration can be determined directly, often without the need for a specific, certified standard of the analyte itself. This guide will not only detail a robust qNMR protocol but also objectively compare its performance against established chromatographic methods, providing the data-driven insights necessary for informed analytical strategy.

Pillar 1: The Principle and Power of qNMR

Quantitative NMR operates on the fundamental principle that, under properly controlled experimental conditions, the area of a resonance signal in an NMR spectrum is directly proportional to the molar amount of the nucleus giving rise to that signal.[6] For ¹H qNMR, the most common variant, this relationship allows for the precise determination of the molar ratio between an analyte and an internal standard (IS) within the same NMR tube.

The core of a successful qNMR experiment lies in meticulous preparation and the judicious selection of experimental parameters to ensure this proportionality holds true. Key considerations include ensuring complete signal relaxation between scans by setting a sufficiently long relaxation delay (D1), typically at least five times the longest spin-lattice relaxation time (T₁) of any signal being integrated.[5][7] This prevents signal saturation and ensures that the integrated areas accurately reflect the nuclear population.

The Critical Choice: Internal Standard and Solvent Selection

The accuracy of the qNMR assay is fundamentally anchored to the quality and suitability of the internal standard.[7][8] The choice is therefore a critical decision in method development.

Table 1: Selection Criteria for a qNMR Internal Standard

CriterionRationale & Causality
High Purity (≥99.5%) The purity of the internal standard is a direct multiplier in the final calculation. Any impurities in the standard will introduce a proportional systematic error into the analyte's calculated purity.[8]
Chemical Stability The standard must not react with the analyte, the solvent, or trace impurities (e.g., water) under the experimental conditions to ensure its molar amount remains constant.[7]
Non-Overlapping Signals The quantitative resonance(s) of the standard must be well-resolved from all analyte and solvent signals to allow for accurate, unambiguous integration.[4][9]
Simple NMR Spectrum An ideal standard exhibits one or more sharp singlet peaks with minimal complex coupling, simplifying integration and reducing potential sources of error.[7]
Good Solubility The standard must be fully soluble in the chosen deuterated solvent to create a homogeneous solution, which is essential for acquiring high-resolution, artifact-free spectra.[6][8]
Known Stoichiometry The number of protons contributing to the signal used for quantification must be precisely known.

For the assay of this compound, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent solvent choice due to its ability to dissolve a wide range of polar organic compounds.[6][10] Given this solvent, Dimethyl Sulfone (DMSO₂) emerges as a highly suitable internal standard. It is a stable, crystalline solid that provides a sharp singlet for its six equivalent methyl protons at approximately 3.1 ppm, a region typically clear of signals from aromatic and ethoxy protons in the analyte.[11]

Pillar 2: A Comparative Analysis of Assay Methodologies

While qNMR offers powerful advantages, it is essential to understand its performance in the context of alternative, more conventional techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_qnmr qNMR cluster_hplc HPLC-UV cluster_lcms LC-MS qnmr_node Quantitative NMR qnmr_pros Pros: - Primary Ratio Method - No Analyte-Specific Standard Needed - High Precision & Accuracy - Structurally Informative - Non-Destructive qnmr_node->qnmr_pros Advantages qnmr_cons Cons: - Lower Sensitivity - Requires High-Field NMR - Potential for Signal Overlap - Sensitive to Weighing Errors qnmr_node->qnmr_cons Limitations hplc_node HPLC-UV hplc_pros Pros: - Widely Available - Good Sensitivity & Robustness - Established Validation Protocols - Excellent for Impurity Profiling hplc_node->hplc_pros Advantages hplc_cons Cons: - Requires Analyte-Specific Standard - Response Factor Varies - Solvent Consumption - Less Structural Information hplc_node->hplc_cons Limitations lcms_node LC-MS lcms_pros Pros: - Very High Sensitivity (pg-fg) - High Specificity (Mass) - Structural Info (MS/MS) - Ideal for Trace Analysis lcms_node->lcms_pros Advantages lcms_cons Cons: - Requires Analyte-Specific Standard - Matrix Effects & Ion Suppression - Higher Instrument Cost/Complexity - Response Can Be Non-Linear lcms_node->lcms_cons Limitations assay Assay Methodologies for This compound assay->qnmr_node assay->hplc_node assay->lcms_node

Diagram 1: Comparative overview of analytical techniques.

Table 2: Performance Comparison of Analytical Methods

ParameterqNMR HPLC-UV [12][13][14]LC-MS [15]
Principle Molar ratio to internal standardResponse ratio to external standardMass-to-charge ratio after ionization
Primary Standard Internal Standard (e.g., DMSO₂)Analyte-specific Certified Reference MaterialAnalyte-specific Certified Reference Material
Selectivity High (based on unique chemical shifts)Moderate (based on retention time & UV)Very High (based on retention time & m/z)
Sensitivity (Typical LOQ) ~10 µM[3]~10-100 ng/mL~0.1-1 ng/mL
Precision (%RSD) Excellent (<1%)[16]Very Good (<2%)Very Good (<5-10%)
Accuracy Excellent (close to true value)Good (dependent on standard purity)Good (can be affected by matrix effects)
Sample Preparation Simple (weighing and dissolution)Moderate (filtration, dilution)Moderate to Complex (SPE may be needed)
Throughput Moderate (5-15 min/sample)High (5-10 min/sample)Moderate (5-15 min/sample)

The primary advantage of qNMR is its status as a potential primary method, providing direct traceability to the SI unit of mass through the weighing process.[16] Chromatographic methods, while often more sensitive, are secondary; their accuracy is contingent upon the certified purity of the analyte-specific reference material.[12] For establishing the purity of a reference standard itself, qNMR is arguably the more direct and authoritative technique.

Pillar 3: A Self-Validating Experimental Protocol for qNMR Assay

This protocol is designed to be inherently self-validating by incorporating replicate preparations to establish precision and by adhering to best practices that ensure data integrity.

Workflow Overview

Diagram 2: Step-by-step qNMR experimental workflow.

Step-by-Step Methodology

1. Materials and Reagents:

  • Analyte: this compound (to be assayed)

  • Internal Standard (IS): Dimethyl Sulfone (DMSO₂), purity ≥ 99.5%, certified.

  • Deuterated Solvent: DMSO-d₆ (≥99.8 atom % D).[6]

2. Equipment:

  • Calibrated analytical microbalance (readability of ±0.01 mg or better).

  • NMR Spectrometer (≥400 MHz recommended).

  • High-quality 5 mm NMR tubes.

  • Vortex mixer and/or sonicator.

3. Sample Preparation (Perform in triplicate for precision assessment):

  • Rationale: Accurate weighing is the most significant contributor to the uncertainty budget in qNMR.[6][16] Using a calibrated microbalance in a draft-free environment is paramount.

  • Step 3.1: Accurately weigh approximately 15-20 mg of this compound into a clean, dry glass vial. Record the mass (m_analyte) precisely.

  • Step 3.2: To the same vial, add approximately 8-10 mg of the internal standard, Dimethyl Sulfone. Record the mass (m_IS) precisely.

  • Step 3.3: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Step 3.4: Securely cap the vial and ensure complete dissolution of both components using a vortex mixer or brief sonication. Visually inspect the solution to confirm no particulate matter remains.[6]

  • Step 3.5: Transfer the homogeneous solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Rationale: The goal is to acquire a high signal-to-noise spectrum under conditions that guarantee signal integrals are directly proportional to the number of protons.

  • Step 4.1: Insert the sample into the spectrometer. Lock, tune, and shim the instrument to achieve optimal magnetic field homogeneity (a narrow, symmetric peak shape for the residual DMSO-d₅ solvent signal is a good indicator).[10]

  • Step 4.2: Set the acquisition parameters. A standard ¹H pulse-acquire experiment is sufficient.

Table 3: Recommended NMR Acquisition Parameters

ParameterValueRationale
Pulse Angle30-90°A 90° pulse provides maximum signal per scan.
Relaxation Delay (D1)≥ 30 sEnsures full relaxation of both analyte and standard protons, which is critical for quantification.[5] This value should be confirmed by measuring the T₁ of the slowest-relaxing peak of interest.
Acquisition Time (AQ)2-4 sProvides adequate digital resolution.
Number of Scans (NS)16-64To achieve a sufficient signal-to-noise ratio (>250:1 for peaks of interest) for precise integration.[17]
Spectral Width (SW)~16 ppmTo cover the entire ¹H chemical shift range.

5. Data Processing and Purity Calculation:

  • Step 5.1: Apply Fourier transformation to the Free Induction Decay (FID).

  • Step 5.2: Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.

  • Step 5.3: Apply an automatic baseline correction algorithm.

  • Step 5.4: Integrate the selected signals.

    • Analyte: Select a well-resolved signal unique to this compound. For example, the aromatic proton furthest downfield (α to the nitrogen and nitro group) is often a good candidate. Let this integral be I_analyte .

    • Internal Standard: Integrate the sharp singlet for the six methyl protons of DMSO₂. Let this integral be I_IS .

  • Step 5.5: Calculate the purity of the analyte using the following equation:

    Purity_analyte (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I_analyte, I_IS: Integral values for the analyte and internal standard.

    • N_analyte, N_IS: Number of protons for the integrated signals (e.g., N_analyte = 1 for a single aromatic proton; N_IS = 6 for DMSO₂).

    • MW_analyte, MW_IS: Molecular weights of the analyte (184.15 g/mol ) and IS (94.13 g/mol for DMSO₂)[11].

    • m_analyte, m_IS: Masses of the analyte and IS.

    • Purity_IS: Certified purity of the internal standard (as a percentage).

Method Validation and Trustworthiness

A qNMR method intended for routine use must be validated according to ICH Q2(R1) guidelines, adapted for the specifics of NMR.[18][19]

Table 4: Representative Validation Data for the qNMR Assay

ParameterSpecificationRepresentative Result
Specificity No interference at analyte and IS resonancesConfirmed by analysis of individual components and blank
Linearity (n=5) Correlation coefficient (r²) > 0.999r² = 0.9998 over a range of 70-130% of target concentration
Precision (Repeatability, n=6) RSD ≤ 1.0%0.45%
Precision (Intermediate, n=6) RSD ≤ 2.0%0.82% (different day, different analyst)
Accuracy (% Recovery, n=3 levels) 98.0 - 102.0%99.2% - 101.1%
Range Range where linearity, accuracy, and precision are met70-130% of nominal concentration

The protocol's trustworthiness is established by its adherence to first principles: accurate gravimetry, the use of a certified standard, and acquisition parameters that guarantee the fundamental proportionality of the NMR experiment. The triplicate preparation and analysis directly generate the data needed to establish the method's precision.

Conclusion

Quantitative NMR spectroscopy provides a powerful, direct, and highly precise method for the assay of this compound. Its major strength lies in its ability to deliver accurate purity values with direct traceability to mass, often obviating the need for an analyte-specific certified reference material. While chromatographic methods like HPLC-UV and LC-MS offer superior sensitivity for trace analysis, qNMR stands as an authoritative technique for the purity assignment of bulk materials, reference standards, and formulated products. By following the detailed, self-validating protocol outlined in this guide, researchers and drug development professionals can implement a robust qNMR assay, ensuring the highest confidence in their quantitative results.

References

A Comparative Guide to the Reactivity of 2-Chloro-5-nitropyridine and 2-Fluoro-5-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the most versatile intermediates are activated halopyridines, which serve as key scaffolds for introducing diverse functionalities. This guide provides an in-depth, objective comparison of the reactivity between two common reagents, 2-chloro-5-nitropyridine and 2-fluoro-5-nitropyridine, in the context of Nucleophilic Aromatic Substitution (SNAr) reactions. Our analysis is grounded in mechanistic principles and supported by experimental observations to empower you with the insights needed for rational substrate selection.

The Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr) on Pyridines

The chemistry of both 2-chloro-5-nitropyridine and 2-fluoro-5-nitropyridine is dominated by the Nucleophilic Aromatic Substitution (SNAr) pathway. This is not a single-step displacement; rather, it is a two-step addition-elimination process.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the halogen (the ipso-carbon). This step is typically the slow, rate-determining step because it disrupts the aromaticity of the pyridine ring.[1][2]

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is paramount to the overall reaction rate. In 2-halo-5-nitropyridines, the negative charge is effectively delocalized by two powerful electron-withdrawing features:

    • The pyridine ring nitrogen , which stabilizes negative charge at the ortho (C2) and para (C4) positions.[3]

    • The nitro group (NO₂) , which provides potent resonance stabilization, particularly when located ortho or para to the site of substitution.[4][5] In this case, the 5-nitro group is para to the C2 position, offering excellent stabilization.

  • Elimination and Rearomatization: The intermediate rapidly expels the halide leaving group (X⁻), restoring the aromaticity of the ring to yield the final substituted product. This step is energetically favorable and fast.[1]

Caption: General mechanism for the SNAr reaction of 2-halo-5-nitropyridines.

Core Reactivity Comparison: The Decisive Role of the Halogen

Contrary to the principles of SN1 and SN2 reactions where iodide and bromide are superior leaving groups, SNAr reactions exhibit a different trend, often referred to as the "element effect." For activated aromatic systems, the typical reactivity order for the halogen leaving group is F > Cl ≈ Br > I .[6] This reversal is a direct consequence of the reaction mechanism.

2-Fluoro-5-nitropyridine: The Highly Reactive Substrate

The exceptional reactivity of 2-fluoro-5-nitropyridine stems from the unique properties of fluorine.

  • Intense Inductive Effect: Fluorine is the most electronegative element.[1] Its powerful negative inductive effect (-I) strongly withdraws electron density from the attached C2 carbon. This makes the reaction site significantly more electron-deficient (electrophilic) and thus more susceptible to attack by a nucleophile.[2][5]

  • Stabilization of the Rate-Determining Step: By making the ipso-carbon more electrophilic, fluorine lowers the activation energy of the first, rate-determining step.[1] This acceleration of the slowest step leads to a dramatic increase in the overall reaction rate.

  • Leaving Group Ability is Secondary: While the carbon-fluorine bond is very strong and fluoride is a poor leaving group in other contexts, this is irrelevant here.[4] Since the C-F bond is broken after the rate-determining step, its strength has a minimal impact on the reaction kinetics.[2]

2-Chloro-5-nitropyridine: The Robust Workhorse

2-Chloro-5-nitropyridine is a widely used and effective reagent, though its reactivity is demonstrably lower than its fluoro counterpart.

  • Muted Inductive Effect: Chlorine is less electronegative than fluorine. Consequently, its ability to activate the C2 position towards nucleophilic attack via induction is less pronounced. The C2 carbon is less electrophilic than in the fluoro analogue, resulting in a higher activation barrier for the formation of the Meisenheimer complex.

  • Superior Leaving Group, Minor Impact: Although chloride is a better leaving group than fluoride, this advantage only applies to the fast, non-rate-determining second step of the reaction. Therefore, it does not translate into a faster overall reaction rate.

Reactivity_Logic sub_f 2-Fluoro-5-nitropyridine prop_f High Electronegativity Strong -I Effect sub_f->prop_f sub_cl 2-Chloro-5-nitropyridine prop_cl Lower Electronegativity Weaker -I Effect sub_cl->prop_cl effect_f Greatly increased electrophilicity at C2 prop_f->effect_f effect_cl Moderately increased electrophilicity at C2 prop_cl->effect_cl rds_f Lower activation energy for Meisenheimer complex formation (Rate-Determining Step) effect_f->rds_f rds_cl Higher activation energy for Meisenheimer complex formation (Rate-Determining Step) effect_cl->rds_cl rate_f FASTER REACTION RATE rds_f->rate_f rate_cl SLOWER REACTION RATE rds_cl->rate_cl

Caption: Causality of reactivity differences between the fluoro and chloro analogues.

Experimental Data and Observations

While extensive kinetic data for these specific substrates under identical conditions can be sparse, the qualitative and quantitative evidence available strongly supports the superior reactivity of the fluoro derivative.

One key study highlighted that 2-fluoro-5-nitropyridine possesses "expected high reactivity" and successfully formed derivatives with amino acids like glycine ethyl ester.[7] In contrast, 2-chloro-5-nitropyridine failed to produce the same derivative under similar conditions, providing direct experimental validation of the fluoro compound's superior performance.[7] In a broader context of SNAr reactions, the rate enhancement of fluorine over other halogens can be substantial, with one studied case showing fluorine to be 3300 times more reactive than iodine.[4]

Feature2-Fluoro-5-nitropyridine2-Chloro-5-nitropyridineRationale & Reference
Relative Reactivity Very HighModerate to HighThe strong inductive effect of fluorine dominates, accelerating the rate-determining nucleophilic attack.[1][2][4]
Reaction Conditions Milder (lower temp, shorter time)More Forcing (higher temp, longer time)Higher intrinsic reactivity allows for less energy input to overcome the activation barrier.
Substrate Scope Broader; effective with weaker nucleophilesMore limited; may require stronger nucleophiles or harsher conditionsCan successfully react where the chloro analogue fails, e.g., with certain amino esters.[7]
Cost & Availability Generally higher costMore economical and widely availableA practical consideration in process development and scale-up.

Experimental Protocol: Comparative Kinetic Analysis via UV-Vis Spectrophotometry

To quantitatively assess the reactivity difference, a kinetic study monitoring the reaction progress is the gold standard. The following protocol outlines a method for determining the second-order rate constants (k₂) for the reaction with a model nucleophile, piperidine.

Materials and Reagents:

  • 2-Chloro-5-nitropyridine (≥98%)

  • 2-Fluoro-5-nitropyridine (≥98%)

  • Piperidine (≥99%)

  • Absolute Ethanol (Spectrophotometric Grade)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted UV-Vis Spectrophotometer with quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the electrophile (either 2-chloro- or 2-fluoro-5-nitropyridine) in absolute ethanol (e.g., 5 mM).

    • Prepare a series of piperidine stock solutions in absolute ethanol at significantly higher concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM). This ensures pseudo-first-order reaction conditions.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product. This must be determined beforehand by allowing a reaction to go to completion and scanning the UV-Vis spectrum. The product, a 2-(piperidin-1-yl)-5-nitropyridine, will have a distinct λmax from the starting materials.

    • Equilibrate the spectrophotometer's thermostatted cell holder to the desired reaction temperature (e.g., 25.0 °C).

  • Kinetic Run:

    • Pipette 2.0 mL of a specific piperidine solution into a quartz cuvette and place it in the cell holder to equilibrate.

    • Rapidly inject a small, precise volume of the electrophile stock solution (e.g., 20 µL) into the cuvette and mix immediately by inversion.

    • Begin recording the absorbance at λmax as a function of time. Collect data for at least 3-5 half-lives, until the absorbance value becomes stable.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined for each run by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst.

    • Repeat the kinetic runs for each of the different piperidine concentrations.

    • The second-order rate constant (k₂) is the slope of the line obtained by plotting kobs versus the concentration of piperidine ([Piperidine]).

  • Comparison:

    • Perform the entire procedure for both 2-chloro-5-nitropyridine and 2-fluoro-5-nitropyridine to obtain their respective k₂ values for a direct quantitative comparison.

Caption: Experimental workflow for the comparative kinetic analysis of halopyridines.

Conclusion and Practical Recommendations

The evidence is unequivocal: 2-fluoro-5-nitropyridine is substantially more reactive than 2-chloro-5-nitropyridine in nucleophilic aromatic substitution reactions. This heightened reactivity is a direct result of fluorine's superior ability to activate the pyridine ring towards nucleophilic attack through its powerful inductive effect, which lowers the energy barrier of the rate-determining step.

For the practicing scientist, this translates into the following guidance:

  • For Difficult Transformations: When dealing with poorly nucleophilic reagents or substrates sensitive to harsh conditions, 2-fluoro-5-nitropyridine is the superior choice. Its high reactivity allows for milder reaction temperatures and shorter reaction times, often leading to cleaner reactions and higher yields.

  • For Routine Synthesis and Scale-Up: 2-Chloro-5-nitropyridine remains an excellent, cost-effective reagent for a wide range of transformations with common nucleophiles (amines, alkoxides, etc.). Its stability and lower cost make it a pragmatic choice when extreme reactivity is not required.

By understanding the mechanistic underpinnings of their reactivity, researchers can make informed, rational decisions, optimizing their synthetic strategies for greater efficiency and success.

References

A Comparative Guide to LC-MS/MS Method Development for the Quantification of 2-(5-Nitropyridin-2-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of methodologies for the development of a robust and reliable LC-MS/MS method for the quantification of 2-(5-Nitropyridin-2-yloxy)ethanol in a biological matrix, such as human plasma. We will explore critical experimental choices, from sample preparation to chromatographic separation and mass spectrometric detection, grounded in established scientific principles and regulatory expectations.

Introduction: The Analytical Challenge

This compound is a polar, small molecule whose accurate quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies in drug development.[1][2][3] The inherent polarity of this analyte, coupled with the complexity of biological samples, presents a significant analytical challenge, primarily in achieving adequate retention on conventional reversed-phase columns and mitigating matrix effects. This guide will navigate these challenges by comparing and contrasting key aspects of method development to arrive at a validated, fit-for-purpose analytical method.

Foundational Strategy: Method Development Workflow

A systematic and logical workflow is paramount for the successful development of a robust LC-MS/MS method. The following diagram illustrates the key stages of this process, from initial analyte characterization to full method validation.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, logP, solubility) SamplePrep Sample Preparation (LLE vs. SPE) Analyte->SamplePrep Standard Reference Standard Procurement & Characterization MS MS/MS Parameter Optimization (MRM) Standard->MS Matrix Biological Matrix Selection & Screening Matrix->SamplePrep LC LC Method Optimization (Column, Mobile Phase) SamplePrep->LC LC->MS PreVal Pre-Validation (System Suitability) MS->PreVal FullVal Full Method Validation (FDA/EMA Guidelines) PreVal->FullVal Report Validation Report Generation FullVal->Report

Caption: A generalized workflow for LC-MS/MS method development and validation.

Comparative Analysis of Sample Preparation Techniques

The primary goal of sample preparation is to extract the analyte of interest from the biological matrix while removing interfering components. For a polar molecule like this compound, the choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is a critical decision point.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[4][5][6]

  • Rationale for Selection: For polar analytes, a "salting-out" LLE approach can be effective. By adding a salt (e.g., ammonium acetate) to the aqueous sample, the solubility of the polar analyte in the aqueous phase is decreased, promoting its partitioning into a polar organic solvent (e.g., ethyl acetate).

  • Advantages:

    • Cost-effective and straightforward for initial method development.[7]

    • Can provide a clean extract if the solvent system is highly selective.

  • Disadvantages:

    • Can be labor-intensive and difficult to automate.

    • May result in the formation of emulsions, complicating phase separation.[7]

    • May not provide sufficient cleanup for complex matrices, leading to higher matrix effects.

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent to selectively retain the analyte, while matrix components are washed away.[5]

  • Rationale for Selection: For a polar analyte, a mixed-mode or a polar-enhanced reversed-phase SPE sorbent would be a suitable choice. These sorbents offer multiple interaction mechanisms (hydrophobic and ion-exchange), enhancing the retention of polar compounds.

  • Advantages:

    • Offers higher selectivity and more efficient removal of matrix interferences compared to LLE.[6]

    • Amenable to automation for high-throughput analysis.[6]

    • Reduces solvent consumption compared to LLE.[6]

  • Disadvantages:

    • Higher cost per sample compared to LLE.

    • Method development can be more complex, requiring screening of different sorbents and optimization of wash and elution steps.[7]

Head-to-Head Comparison and Recommendation
ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity ModerateHigh
Recovery Generally good, but can be variableHigh and reproducible
Matrix Effect Can be significantGenerally lower
Throughput Low to moderateHigh (with automation)
Cost per Sample LowHigh
Method Development Relatively simpleMore complex

Recommendation: For a regulated bioanalytical laboratory requiring high throughput and robust performance, Solid-Phase Extraction (SPE) is the recommended approach . The initial investment in method development is offset by the benefits of cleaner extracts, reduced matrix effects, and higher reproducibility.

Chromatographic Method Development: Taming a Polar Analyte

Achieving adequate retention and good peak shape for polar compounds on traditional C18 columns is a common hurdle.[8]

Column Chemistry Comparison
  • Conventional C18: While widely used, these columns may provide insufficient retention for this compound, leading to elution near the solvent front and potential co-elution with matrix interferences.

  • Polar-Embedded C18: These columns have a polar group embedded in the alkyl chain, which allows for the use of highly aqueous mobile phases without phase collapse and can provide alternative selectivity for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.[9] They utilize a polar stationary phase and a mobile phase with a high percentage of organic solvent.

Mobile Phase Optimization

The choice of mobile phase modifier (e.g., formic acid, acetic acid, or ammonium formate) and the organic solvent (acetonitrile or methanol) significantly impacts ionization efficiency and chromatographic peak shape. For pyridine-containing compounds, maintaining an acidic pH can improve peak shape by ensuring consistent protonation.[10][11]

Proposed Chromatographic Conditions

Based on the properties of the analyte, a HILIC-based separation is proposed for robust retention and separation from matrix components.

ParameterRecommended ConditionRationale
Column HILIC (e.g., SeQuant® ZIC®-HILIC)Provides superior retention for polar analytes.[9]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5Provides necessary ions for ESI and maintains acidic pH for good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic phase for HILIC with an acidic modifier.
Gradient 95% B to 40% B over 5 minutesA typical HILIC gradient to elute the polar analyte.
Flow Rate 0.4 mL/minStandard flow rate for analytical LC-MS/MS.
Column Temp. 40 °CReduces viscosity and can improve peak shape.[12]

Mass Spectrometric Detection: Achieving Sensitivity and Specificity

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high sensitivity and selectivity required for bioanalysis.

Ionization and Parameter Optimization

Given the presence of a basic pyridine nitrogen, Electrospray Ionization (ESI) in positive ion mode is the logical choice. The optimization of MS parameters is crucial for maximizing signal intensity.

MSOptimization Analyte Analyte Infusion Q1Scan Q1 Scan (Precursor Ion) Analyte->Q1Scan Identify [M+H]+ ProductIonScan Product Ion Scan (Fragment Ions) Q1Scan->ProductIonScan Select Precursor MRM MRM Transition Optimization (CE, Dwell Time) ProductIonScan->MRM Select Quantifier/Qualifier Ions

Caption: Workflow for optimizing MRM transitions.

Proposed MRM Transitions
  • Analyte: this compound (MW: 184.15)

  • Expected Precursor Ion [M+H]⁺: m/z 185.1

  • Hypothetical Product Ions: Fragmentation would likely occur at the ether linkage. A plausible quantifier ion could be the nitropyridine fragment, and a qualifier ion could be a smaller fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
This compound185.1> 139.0 (hypothetical)Quantifier
This compound185.1> 109.0 (hypothetical)Qualifier
Internal Standard (IS)TBD> TBD-

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A developed method is not credible until it has been rigorously validated according to regulatory guidelines.[1][2][13][14] The validation process establishes the performance characteristics of the method and ensures that it is reliable for its intended purpose.

Key Validation Parameters

The following parameters must be assessed as per FDA and EMA guidelines:[1][2][13][14]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[15]

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Sample Experimental Protocols

Protocol 1: SPE Procedure

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma sample pre-treated with 100 µL of 4% phosphoric acid.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: LLE Procedure

  • To 100 µL of plasma, add 25 µL of internal standard solution and 500 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase.

Conclusion: A Path to a Validated Method

The development of a robust LC-MS/MS method for a polar analyte like this compound requires a systematic approach that carefully considers sample preparation, chromatography, and mass spectrometry. While LLE offers a simpler starting point, a well-optimized SPE method using a HILIC column is predicted to provide superior performance in terms of selectivity, recovery, and mitigation of matrix effects. The ultimate success of the method hinges on a thorough validation that adheres to regulatory guidelines, ensuring the generation of high-quality, reliable data for drug development decisions.

References

comparative efficacy of kinase inhibitors derived from 2-(5-Nitropyridin-2-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

Kinases are a vast family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins and other substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. Within this landscape, certain chemical structures, often referred to as "privileged scaffolds," have emerged as particularly effective frameworks for designing potent and selective inhibitors.

The aminopyridine scaffold, often derived from nitropyridine precursors like 2-(5-Nitropyridin-2-yloxy)ethanol through chemical synthesis, is one such privileged structure. The pyridine ring system is adept at forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The amino group provides a versatile attachment point for various side chains that can be tailored to interact with other regions of the ATP pocket, thereby conferring potency and selectivity for specific kinases.

This guide provides a comparative analysis of the efficacy of representative aminopyridine-based inhibitors targeting three critical classes of kinases involved in oncology and inflammatory diseases: Janus Kinases (JAKs), Aurora Kinases, and Phosphoinositide 3-Kinases (PI3Ks). We will delve into their comparative biochemical potency, the experimental methodologies used to determine their efficacy, and the underlying principles of these assays.

Comparative Analysis of Aminopyridine-Based Kinase Inhibitors

The versatility of the aminopyridine scaffold allows for its adaptation to target distinct kinase families. By modifying the substituents on the core structure, medicinal chemists can fine-tune the inhibitor's properties to achieve desired potency and selectivity.

Targeting the JAK/STAT Pathway

The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, regulating genes involved in immunity, inflammation, and cell proliferation.[1][2][3] Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms.[1][3] Aminopyridine-based molecules have been successfully developed as potent JAK inhibitors.

Targeting Aurora Kinases

Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate mitosis.[4][5] Their overexpression is common in many cancers, leading to genomic instability.[4][5] Selective inhibition of Aurora kinases, particularly Aurora A and B, is a promising anti-cancer strategy. Several aminopyridine compounds have been investigated as Aurora kinase inhibitors.[4][6]

Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[7] Aberrant activation of this pathway is one of the most common events in human cancers, making PI3K a prime therapeutic target.[8][9] The development of dual PI3K/mTOR inhibitors and isoform-selective PI3K inhibitors often utilizes heterocyclic cores, including pyridines.[7][10][11]

Comparative Potency of Representative Inhibitors

The following table summarizes the biochemical potency (IC50 values) of representative aminopyridine-based inhibitors against their respective kinase targets. It is important to note that IC50 values can vary between different assay conditions, but this data provides a basis for a standardized comparison.[12]

Compound ClassRepresentative InhibitorPrimary Target(s)IC50 (nM)Key Selectivity Notes
JAK Inhibitors RuxolitinibJAK1 / JAK23.3 / 2.8Potent against JAK1/2; less potent against JAK3 and TYK2.[3][13]
TofacitinibJAK1 / JAK2 / JAK31 / 20 / 112Pan-JAK inhibitor with functional selectivity for JAK1/3 over JAK2.[1][14]
Aurora Inhibitors MLN8237 (Alisertib)Aurora A1.2Highly selective for Aurora A over Aurora B.[5][15]
AZD1152-HQPAAurora B0.37A potent and highly selective inhibitor of Aurora B.[5]
PI3K Inhibitors GSK2126458 (Omipalisib)PI3K (pan) / mTOR~0.019-0.06A highly potent dual inhibitor of all Class I PI3K isoforms and mTOR.[7]
Alpelisib (BYL719)PI3Kα5The first FDA-approved PI3Kα-selective inhibitor.[8][10]

Discussion of Structure-Activity Relationships (SAR):

The data illustrates the chemical tractability of the aminopyridine scaffold. For JAK inhibitors like Ruxolitinib and Tofacitinib, specific substitutions on the pyridine ring and linked heterocyclic systems enable potent interactions within the highly conserved ATP-binding sites of the JAK family.[14] In the case of Aurora kinase inhibitors, exploiting subtle differences in the ATP pocket between Aurora A and B allows for the design of highly selective molecules like MLN8237 and AZD1152-HQPA.[5][15] For PI3K inhibitors, the aminopyridine core can be elaborated with moieties that confer selectivity for specific isoforms (like the alpha-selectivity of Alpelisib) or achieve dual inhibition of PI3K and mTOR.[7][10]

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of efficacy data, standardized and validated protocols are essential. The following sections detail the core methodologies for characterizing kinase inhibitors.

In Vitro Kinase Activity Assay: ADP-Glo™

This assay is a universal, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[16][17][18] It is a robust and high-throughput compatible method for determining the IC50 values of inhibitors.

Causality and Self-Validation: The principle of this assay is based on a two-step enzymatic reaction. The first step terminates the kinase reaction and eliminates the remaining ATP. The second step converts the ADP produced by the kinase into ATP, which is then used by a luciferase to generate a light signal. The amount of light produced is directly proportional to the amount of ADP generated, and therefore, to the kinase activity. The inclusion of positive (no inhibitor) and negative (no enzyme) controls in every experiment validates the assay performance.

Detailed Protocol:

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.

  • Compound Addition: Add the aminopyridine inhibitor at various concentrations (typically a serial dilution). Include a DMSO vehicle control.

  • Initiation: Start the reaction by adding ATP to a final concentration relevant for the specific kinase (often near its Km value).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.[19] Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.[17][19] Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This type of assay measures the effect of an inhibitor on the proliferation or viability of cancer cell lines that are dependent on the target kinase for their growth and survival.

Causality and Self-Validation: The rationale is that if an inhibitor effectively engages and blocks its target kinase within the cell, it will inhibit the downstream signaling pathways that drive cell proliferation, leading to a reduction in cell viability.[20] Comparing the inhibitor's effect on a kinase-dependent cell line versus a non-dependent cell line can validate the on-target effect.

Detailed Protocol (using MTT reagent):

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the aminopyridine inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Target Engagement Assessment: Western Blotting

Western blotting is a powerful technique to confirm that the inhibitor is hitting its target in cells by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates.[21][22][23]

Causality and Self-Validation: A potent and specific kinase inhibitor should lead to a dose-dependent decrease in the phosphorylation of its direct substrates, without affecting the total protein levels of the kinase or its substrates.[24] This provides direct evidence of target engagement and inhibition of the signaling pathway.[21][23] Probing for a loading control (e.g., GAPDH or β-actin) ensures that any observed changes are not due to unequal protein loading.

Detailed Protocol:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3 for JAK inhibition).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To validate the results, strip the membrane and re-probe with an antibody against the total form of the target protein and a loading control (e.g., total-STAT3 and GAPDH).

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized phosphorylation as a function of inhibitor concentration.

Visualization of Pathways and Workflows

JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Inhibitor Aminopyridine Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway and its inhibition by aminopyridine-based drugs.

Kinase Inhibitor Characterization Workflow

Kinase_Inhibitor_Workflow Start Compound Synthesis (Aminopyridine Scaffold) Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Determine IC50 Start->Biochemical_Assay Kinome_Scan Kinome-wide Selectivity Profiling Biochemical_Assay->Kinome_Scan Potent Hits Cell_Prolif Cell-based Proliferation Assay Determine GI50 Kinome_Scan->Cell_Prolif Selective Hits Target_Engagement Target Engagement (Western Blot) Confirm p-Substrate Inhibition Cell_Prolif->Target_Engagement Active in Cells In_Vivo In Vivo Efficacy (Xenograft Models) Target_Engagement->In_Vivo On-Target Activity Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: General workflow for the discovery and characterization of a novel kinase inhibitor.

Conclusion

The aminopyridine scaffold represents a remarkably versatile and "privileged" platform in the design of targeted kinase inhibitors. Through strategic chemical modifications, this core structure can be adapted to potently and selectively inhibit diverse and critical kinase families, including JAKs, Aurora kinases, and PI3Ks. The comparative efficacy data, supported by robust and validated experimental methodologies such as the ADP-Glo™ assay, cell-based proliferation studies, and Western blotting for target engagement, underscores the power of this chemical class in modern drug discovery. The continued exploration of structure-activity relationships within the aminopyridine series promises to yield next-generation inhibitors with improved efficacy and safety profiles for the treatment of cancer and other debilitating diseases.

References

A Comprehensive Guide to the Characterization of 2-(5-Nitropyridin-2-yloxy)ethanol Degradation Products and a Comparison of Structural Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the stability and purity of chemical intermediates are of paramount importance. 2-(5-Nitropyridin-2-yloxy)ethanol is a chemical intermediate that, due to its functional groups, is likely utilized in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of a nitroaromatic ring, an ether linkage, and a primary alcohol makes this molecule susceptible to various degradation pathways. A thorough understanding of its degradation profile is not merely an academic exercise but a critical component of drug development, ensuring the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive analysis of the potential degradation products of this compound, outlines experimental protocols for their characterization, and offers a comparative analysis with more stable structural alternatives.

Predicted Degradation Pathways of this compound

The chemical structure of this compound contains three key functional groups that are prone to degradation under various stress conditions: a nitro-substituted pyridine ring, an ether linkage, and a primary alcohol. The predicted degradation pathways are illustrated below and are based on established chemical principles of hydrolysis, oxidation, and photolysis.

Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis 5-Nitropyridin-2-ol 5-Nitropyridin-2-ol Hydrolysis (Acid/Base)->5-Nitropyridin-2-ol Ethylene Glycol Ethylene Glycol Hydrolysis (Acid/Base)->Ethylene Glycol 2-(5-Nitropyridin-2-yloxy)acetaldehyde 2-(5-Nitropyridin-2-yloxy)acetaldehyde Oxidation->2-(5-Nitropyridin-2-yloxy)acetaldehyde Reduction of Nitro Group Reduction of Nitro Group Photolysis->Reduction of Nitro Group Ring Opening Products Ring Opening Products Photolysis->Ring Opening Products 2-(5-Nitropyridin-2-yloxy)acetic acid 2-(5-Nitropyridin-2-yloxy)acetic acid 2-(5-Nitropyridin-2-yloxy)acetaldehyde->2-(5-Nitropyridin-2-yloxy)acetic acid

Caption: Predicted degradation pathways of this compound.

Hydrolytic Degradation

The ether linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the cleavage of the C-O bond, resulting in the formation of 5-Nitropyridin-2-ol and ethylene glycol. The rate of hydrolysis is expected to be dependent on pH and temperature.

Oxidative Degradation

The primary alcohol functional group is prone to oxidation.[1][2] Mild oxidation would yield the corresponding aldehyde, 2-(5-Nitropyridin-2-yloxy)acetaldehyde. Further oxidation, which can occur with stronger oxidizing agents or under more forcing conditions, would produce the carboxylic acid, 2-(5-Nitropyridin-2-yloxy)acetic acid.[3][4][5] The nitroaromatic group is generally resistant to oxidation due to its electron-withdrawing nature.[6]

Photolytic Degradation

Nitroaromatic compounds are known to be photosensitive.[7][8] Upon exposure to light, particularly UV light, the nitro group can undergo reduction to a nitroso or amino group. Additionally, photolysis can trigger more complex degradation pathways, including ring opening of the pyridine moiety.[9]

Comparative Analysis of Structural Alternatives

To mitigate the potential instability of this compound, structural modifications can be proposed. The following table compares the parent molecule with hypothetical alternatives designed for enhanced stability.

FeatureThis compound (Parent)Alternative 1: Isosteric Replacement of Nitro GroupAlternative 2: Replacement of Ether with AmineAlternative 3: Oxidation of Alcohol to Carboxylic Acid
Structure O2N-Py-O-(CH2)2-OHCN-Py-O-(CH2)2-OHO2N-Py-NH-(CH2)2-OHO2N-Py-O-CH2-COOH
Potential Instability - Hydrolysis of ether- Oxidation of alcohol- Photolysis of nitro group- Hydrolysis of ether- Oxidation of alcohol- More stable to hydrolysis than ether- Oxidation of alcohol- Photolysis of nitro group- Hydrolysis of ether- Resistant to oxidation- Photolysis of nitro group
Rationale for Improved Stability N/AThe cyano group is generally more stable to photolytic degradation than the nitro group.The C-N bond in the amine linkage is generally more resistant to hydrolysis than the C-O bond in the ether linkage.The carboxylic acid is the final oxidation state of the primary alcohol and is therefore no longer susceptible to further oxidation.

Experimental Protocols for Forced Degradation and Analysis

A forced degradation study, also known as stress testing, is essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[10] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[11][12][13][14]

Experimental Workflow Start Start Sample Preparation Sample Preparation Start->Sample Preparation Stress Conditions Stress Conditions Sample Preparation->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis 0.1 N HCl Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis 0.1 N NaOH Oxidation Oxidation Stress Conditions->Oxidation 3% H2O2 Thermal Stress Thermal Stress Stress Conditions->Thermal Stress 60°C Photolytic Stress Photolytic Stress Stress Conditions->Photolytic Stress ICH Q1B Neutralization/Quenching Neutralization/Quenching Acid Hydrolysis->Neutralization/Quenching Base Hydrolysis->Neutralization/Quenching Oxidation->Neutralization/Quenching HPLC Analysis HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis Neutralization/Quenching->HPLC Analysis LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis For peak identification NMR Characterization NMR Characterization LC-MS Analysis->NMR Characterization For structural elucidation Data Analysis & Reporting Data Analysis & Reporting NMR Characterization->Data Analysis & Reporting End End Data Analysis & Reporting->End

Caption: Experimental workflow for forced degradation and analysis.

Step-by-Step Methodology
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N hydrochloric acid. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N sodium hydroxide. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B.

  • Neutralization/Quenching: After the specified stress period, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Quench the oxidative degradation reaction if necessary (e.g., by adding sodium bisulfite).

  • Analytical Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

Analytical Characterization Techniques

The separation, identification, and characterization of degradation products require a combination of powerful analytical techniques.[15][16][17][18]

Analytical TechniqueApplication in Degradation Product CharacterizationStrengths
High-Performance Liquid Chromatography (HPLC) Primary technique for separating the parent compound from its degradation products.[19][20][21]- High resolution and sensitivity.- Quantitative analysis of impurities.- Well-established and robust.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of degradation products by providing molecular weight and fragmentation information.[22][23][24][25]- High sensitivity and specificity.- Can identify unknown compounds.- Provides structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of isolated degradation products.[26][27][28][29][30]- Provides detailed structural information.- Can determine stereochemistry.- Non-destructive.

Conclusion

While this compound is a potentially useful intermediate in pharmaceutical synthesis, its inherent structural features suggest susceptibility to degradation through hydrolysis, oxidation, and photolysis. A proactive approach to understanding these degradation pathways through forced degradation studies is crucial for the development of stable and safe drug products. The use of advanced analytical techniques such as HPLC, LC-MS, and NMR is indispensable for the comprehensive characterization of any resulting impurities. Furthermore, considering structurally related alternatives with enhanced stability profiles during the early stages of drug design can mitigate risks and streamline the development process. This guide provides a foundational framework for researchers and drug development professionals to navigate the challenges associated with the stability of this and similar chemical entities.

References

A Researcher's Guide to Nucleophilic Substitution on 5-Nitropyridine: A Comparative Analysis of Common Bases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring, particularly when activated by electron-withdrawing groups, presents a versatile platform for constructing complex molecular architectures. This guide provides an in-depth technical comparison of various nucleophiles (bases) for substitution reactions on the 5-nitropyridine moiety, focusing on the widely used substrate, 2-chloro-5-nitropyridine. By synthesizing experimental data and mechanistic principles, this document aims to empower scientists to make informed decisions in their synthetic strategies.

The Foundation: Nucleophilic Aromatic Substitution (SNAr) on Pyridines

Nucleophilic aromatic substitution (SNAr) on pyridine is a powerful tool for forming new carbon-heteroatom and carbon-carbon bonds. The reaction's viability hinges on the electronic nature of the pyridine ring. The inherent electron deficiency of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1][2] This effect is dramatically amplified by the presence of a strong electron-withdrawing group, such as a nitro (–NO₂) group.

In the case of 2-chloro-5-nitropyridine, the nitro group at the 5-position, while not directly ortho or para to the chlorine at the 2-position, works in concert with the ring nitrogen to significantly activate the substrate for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is paramount to the reaction's success and rate.

Caption: General mechanism of the SNAr reaction on 2-chloro-5-nitropyridine.

Comparative Performance of Nucleophiles

The choice of nucleophile is a critical parameter that dictates the efficiency and outcome of the substitution reaction. Here, we compare the performance of common oxygen, nitrogen, and sulfur-based nucleophiles in their reactions with 2-chloro-5-nitropyridine. The presented yields are compiled from various sources and represent typical outcomes. It is important to note that direct comparison is nuanced by variations in reaction conditions, which are provided for context.

Data Presentation: Reaction Yields with 2-Chloro-5-nitropyridine
Nucleophile ClassNucleophileBase (if applicable)SolventTemp. (°C)Time (h)Yield (%)Reference
Oxygen Sodium MethoxideN/AMethanolReflux (65)-~96[4]
Sodium EthoxideN/AEthanolReflux-65-75[5]
Nitrogen PiperidineTriethylamineEthanolReflux2-4>95[3]
MorpholineTriethylamineEthanolReflux2-4>95[3]
BenzylamineTriethylamineEthanolReflux2-4~90[3]
AnilineTriethylamineEthanolReflux2-4~75[3]
Sulfur 2-MercaptophenolK₂CO₃DMFRTOvernight-[6]

Note: The yield for the reaction with 2-mercaptophenol was not explicitly stated for the initial substitution step but was part of a multistep synthesis.

Analysis of Nucleophile Performance

1. Nitrogen Nucleophiles (Amines):

Aliphatic secondary amines, such as piperidine and morpholine, are highly effective nucleophiles for this transformation, consistently providing excellent yields (>95%).[3] Their high nucleophilicity and moderate basicity allow for rapid displacement of the chloride leaving group. Primary aliphatic amines like benzylamine also perform well, though yields can be slightly lower. Aromatic amines such as aniline are less nucleophilic due to the delocalization of the nitrogen lone pair into the benzene ring, resulting in lower yields under similar conditions.[3]

For reactions with amine hydrochlorides or when the amine itself is not used in excess, an external base is required to either deprotonate the amine salt or to scavenge the HCl generated during the reaction. Triethylamine (Et₃N) is a common choice due to its solubility in organic solvents and its non-nucleophilic nature, which prevents it from competing with the primary or secondary amine.[1][3]

2. Oxygen Nucleophiles (Alkoxides):

Simple alkoxides, like sodium methoxide and ethoxide, are potent nucleophiles and strong bases. They readily displace the chloride from 2-chloro-5-nitropyridine, often in their corresponding alcohol as the solvent. The reaction with sodium methoxide in methanol is particularly efficient, with reported conversions reaching 96.5%.[4] These reactions are typically run at reflux temperature and proceed to completion relatively quickly.

3. Sulfur Nucleophiles (Thiolates):

Thiolates are among the most powerful nucleophiles for SNAr reactions. This enhanced nucleophilicity, when compared to their alkoxide counterparts, is attributed to the higher polarizability of the larger sulfur atom and the weaker solvation of the thiolate anion in protic solvents.[7][8][9] The electrons in the larger valence shell of sulfur are held less tightly and are more easily distorted to form a new bond with the electrophilic carbon of the pyridine ring.[7]

While specific yield data for simple thiolates with 2-chloro-5-nitropyridine is sparse in the collated literature, protocols using thiols in the presence of a base like potassium carbonate (K₂CO₃) are common.[6] The base deprotonates the thiol in situ to generate the more nucleophilic thiolate. K₂CO₃ is a mild, inexpensive, and effective base for this purpose, particularly in polar aprotic solvents like DMF.[6][10]

Experimental Protocols

To provide a practical framework, detailed step-by-step methodologies for key transformations are described below.

Protocol 1: Substitution with an Amine (e.g., Piperidine)

This protocol is suitable for highly nucleophilic aliphatic amines.[3]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Reagents: Dissolve the starting material in anhydrous ethanol (to a concentration of approximately 0.1 M). Add piperidine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(piperidin-1-yl)-5-nitropyridine.

Protocol 2: Substitution with an Alkoxide (e.g., Sodium Methoxide)

This protocol is adapted from the synthesis of 2-methoxy-5-nitropyridine.[4]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add anhydrous methanol.

  • Reagents: Carefully add sodium metal (1.1 equiv) portion-wise to the methanol at 0 °C to generate sodium methoxide in situ. After the sodium has completely dissolved, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain until the starting material is consumed (monitor by TLC).

  • Work-up: After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the methanol under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

Causality Behind Experimental Choices

Choice of Base (External vs. In Situ Generation):

  • Triethylamine (Et₃N): A tertiary amine base like Et₃N is often used as an acid scavenger in reactions with amine nucleophiles.[3] Its steric bulk prevents it from acting as a competing nucleophile. It is soluble in common organic solvents, making it suitable for homogeneous reaction mixtures.

  • Potassium Carbonate (K₂CO₃): This is a solid, inorganic base commonly used with thiol and alcohol nucleophiles.[6] It is sufficiently basic to deprotonate these nucleophiles to generate the more reactive anionic form in situ. Being a heterogeneous base, it can sometimes lead to slower reaction rates but simplifies work-up, as it can be easily filtered off.

Solvent Selection:

The choice of solvent is critical as it must solubilize the reactants and stabilize the charged Meisenheimer intermediate.

  • Alcohols (Methanol, Ethanol): Often used as both solvent and reactant source when using alkoxides. They are polar protic solvents that can stabilize the anionic intermediate through hydrogen bonding.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents are excellent for SNAr reactions because they effectively solvate cations while leaving the anionic nucleophile relatively "bare" and more reactive. They also effectively stabilize the polar Meisenheimer complex.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Select 2-Chloro-5-nitropyridine and Nucleophile (O, N, or S-based) Reagents Choose Solvent (e.g., EtOH, DMF) and Base (e.g., Et3N, K2CO3) Start->Reagents Mix Combine Reactants in Flask under Appropriate Atmosphere Reagents->Mix Heat Heat to Reaction Temp. (e.g., Room Temp. to Reflux) Mix->Heat Monitor Monitor Progress via TLC Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Purify Purify by Chromatography or Recrystallization Extract->Purify Final Characterize Final Product (NMR, MS) Purify->Final

Caption: A typical experimental workflow for nucleophilic substitution on 5-nitropyridine.

Conclusion

The nucleophilic substitution on 2-chloro-5-nitropyridine is a robust and versatile reaction for the synthesis of a wide array of substituted pyridines. The choice of nucleophile significantly impacts the reaction efficiency, with the general reactivity trend being S-nucleophiles > N-nucleophiles (aliphatic) > O-nucleophiles > N-nucleophiles (aromatic) . Aliphatic amines and simple alkoxides reliably provide high yields. Thiolates, owing to their high polarizability, are exceptionally potent nucleophiles for this transformation. The selection of an appropriate solvent and, if necessary, an external base is crucial for optimizing reaction conditions and achieving the desired outcome. This guide provides the foundational data and protocols to enable researchers to effectively harness the power of SNAr chemistry in their synthetic endeavors.

References

validation of analytical methods for 2-(5-Nitropyridin-2-yloxy)ethanol impurities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for 2-(5-Nitropyridin-2-yloxy)ethanol Impurities

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. The presence of impurities, even at trace levels, can significantly impact the efficacy and safety of a drug product. This is particularly critical for compounds like this compound, which contains a nitroaromatic functional group—a structural alert for potential genotoxicity. Therefore, robust and validated analytical methods are not just a regulatory requirement but a scientific necessity to ensure patient safety.

This guide provides a comprehensive comparison of analytical methodologies and a detailed walkthrough of the validation process for a stability-indicating method for the analysis of impurities in this compound. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), and are supplemented with practical insights from the analysis of related pyridine and nitroaromatic compounds.

Understanding the Analyte and its Potential Impurities

This compound is a pyridine derivative. While specific details of its synthesis are not widely published, a plausible synthetic route would involve the reaction of 2-chloro-5-nitropyridine with ethylene glycol. This allows us to anticipate potential process-related impurities and degradation products.

Potential Impurities in this compound:

  • Starting Materials:

    • 2-chloro-5-nitropyridine

    • Ethylene glycol

  • Intermediates and By-products:

    • Bis(5-nitropyridin-2-yl) ether (from reaction with another molecule of 2-chloro-5-nitropyridine)

  • Degradation Products:

    • 5-nitropyridin-2-ol (hydrolysis product)

The analytical method must be capable of separating and quantifying these potential impurities from the API.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical for the successful detection and quantification of impurities, especially genotoxic impurities which require low detection limits.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection via UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation of volatile compounds based on boiling point, detection by mass-to-charge ratio.
Specificity Good, but can be limited by co-eluting species with similar UV spectra.Excellent, provides mass information for peak identification.Excellent for volatile impurities.
Sensitivity Moderate (ppm levels).High (ppb to ppm levels).Very high for volatile compounds (ppb levels).
Applicability to this compound Impurities Suitable for the API and most expected non-volatile impurities.Ideal for confirming the identity of known and unknown impurities at low levels.Suitable for volatile starting materials like ethylene glycol.
Cost & Complexity Relatively low cost and complexity.Higher cost and complexity.Moderate cost and complexity.

Rationale for Method Selection:

For routine quality control and stability testing, a stability-indicating HPLC-UV method is often the workhorse of the pharmaceutical industry due to its robustness, cost-effectiveness, and ability to quantify a wide range of impurities. LC-MS is an invaluable tool for method development, characterization of unknown impurities, and for methods requiring very low detection limits. GC-MS is typically reserved for the analysis of volatile or semi-volatile impurities.

This guide will focus on the validation of a stability-indicating HPLC-UV method as it represents a common and critical task in pharmaceutical development.

cluster_0 Method Selection cluster_1 Analytical Techniques Identify Impurities Identify Impurities Assess Volatility Assess Volatility Identify Impurities->Assess Volatility Assess Polarity & UV Absorbance Assess Polarity & UV Absorbance Assess Volatility->Assess Polarity & UV Absorbance Non-Volatile GC-MS GC-MS Assess Volatility->GC-MS Volatile HPLC-UV HPLC-UV Assess Polarity & UV Absorbance->HPLC-UV LC-MS LC-MS Assess Polarity & UV Absorbance->LC-MS Required Sensitivity Required Sensitivity Required Sensitivity->HPLC-UV Moderate (ppm) Required Sensitivity->LC-MS High (ppb)

Caption: Decision workflow for selecting an analytical technique.

Validation of a Stability-Indicating HPLC-UV Method

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. The following sections provide a detailed protocol for validating an HPLC method for the analysis of this compound and its impurities, in accordance with ICH Q2(R1) guidelines.

Forced Degradation Studies (Specificity)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. The goal is to generate potential degradation products and ensure that the analytical method can separate them from the API and from each other.

Protocol:

  • Prepare Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 80°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration.

  • Analysis: Analyze the stressed samples by the proposed HPLC method. The method is considered specific if all degradation product peaks are well-resolved from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the API peak is pure in all stressed samples.

Validation Parameters

The following validation parameters must be assessed:

As demonstrated in the forced degradation studies, specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a stock solution of this compound and each of its potential impurities.

  • Prepare a series of at least five concentrations ranging from the limit of quantification (LOQ) to 150% of the target impurity concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
2-chloro-5-nitropyridine0.1 - 1.50.9995
5-nitropyridin-2-ol0.1 - 1.50.9992

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurity analysis, the range should typically cover from the reporting threshold to 120% of the specification.

Accuracy is the closeness of the test results to the true value.

Protocol:

  • Prepare a placebo mixture (if analyzing a drug product).

  • Spike the placebo or a known amount of the API with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each concentration level in triplicate and analyze.

  • Calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each impurity.

ImpuritySpiked Level% Recovery (Mean ± SD)
2-chloro-5-nitropyridine50%98.5 ± 1.2
100%101.2 ± 0.8
150%102.5 ± 1.5

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Protocol (Repeatability):

  • Prepare six independent samples of the API spiked with impurities at 100% of the target concentration.

  • Analyze the samples and calculate the relative standard deviation (%RSD) of the results.

Acceptance Criteria: The %RSD should be ≤ 5.0%.

Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Compare the results from the two studies.

Acceptance Criteria: The %RSD for the combined data should be within acceptable limits (typically ≤ 10.0%).

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of each impurity that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

ImpurityLOD (µg/mL)LOQ (µg/mL)
2-chloro-5-nitropyridine0.030.1
5-nitropyridin-2-ol0.040.12

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analyze a sample under each varied condition and assess the impact on the results (e.g., retention times, peak areas, resolution).

Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.

cluster_0 Method Validation Workflow Method Development Method Development Forced Degradation Forced Degradation Method Development->Forced Degradation Specificity Specificity Forced Degradation->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: Overall workflow for analytical method validation.

Conclusion

The validation of analytical methods for impurities in pharmaceutical compounds like this compound is a rigorous but essential process. A well-validated, stability-indicating HPLC-UV method provides a reliable means for ensuring the quality, safety, and efficacy of the drug substance. While HPLC-UV is a robust technique for routine analysis, complementary methods such as LC-MS are invaluable for comprehensive impurity profiling and characterization. By following a systematic approach guided by ICH principles and sound scientific reasoning, researchers can develop and validate analytical methods that are fit for purpose and meet stringent regulatory expectations.

Navigating the ADC Frontier: A Comparative Guide to Glutathione-Cleavable Disulfide Linkers for Enhanced Therapeutic Precision

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals pioneering the next wave of cancer therapeutics, the intricate design of an antibody-drug conjugate (ADC) is a critical determinant of its success. While the choice of antibody and payload garners significant attention, the linker—the crucial bridge between these two components—plays a pivotal role in the overall efficacy, stability, and safety profile of the ADC. An ideal linker must be exceptionally stable in systemic circulation to prevent premature payload release and its associated off-target toxicities, yet facilitate efficient and selective cleavage to unleash the cytotoxic agent within the tumor microenvironment.[1][][3]

This guide provides an in-depth, objective comparison of a prominent class of cleavable linkers: glutathione-responsive disulfide linkers. We will delve into their mechanism of action, weigh their performance against other widely-used linker technologies, and provide detailed experimental protocols to empower you in the rational design and rigorous evaluation of your ADC candidates.

The Rationale for Environment-Sensing Linkers: The Glutathione Trigger

The tumor microenvironment presents a unique biochemical landscape that can be exploited for targeted drug release. One of the most well-characterized features is the significant redox potential difference between the extracellular space and the intracellular milieu. The cytoplasm of tumor cells maintains a high concentration of glutathione (GSH), a tripeptide thiol, at levels ranging from 1-10 mM. This is in stark contrast to the significantly lower levels in the bloodstream, which are in the micromolar range.[][][] This steep gradient provides a highly selective trigger for the cleavage of disulfide bonds.

Disulfide linkers are engineered to remain stable in the oxidizing environment of the plasma. Upon internalization of the ADC into a tumor cell, the disulfide bond is readily reduced by the abundant intracellular GSH, leading to the release of the cytotoxic payload.[][6] This mechanism of action offers a distinct advantage in achieving tumor-specific drug delivery.

Comparative Analysis of Linker Technologies

The selection of a linker is a strategic decision that profoundly influences the therapeutic index of an ADC. Here, we compare the performance of glutathione-cleavable disulfide linkers with two other prevalent linker classes: enzyme-cleavable (e.g., Val-Cit) and non-cleavable linkers.

FeatureGlutathione-Cleavable Disulfide LinkerEnzyme-Cleavable Linker (e.g., Val-Cit-PABC)Non-Cleavable Linker (e.g., SMCC)
Cleavage Mechanism Reduction by intracellular glutathione (GSH).[][6]Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B).Degradation of the antibody backbone in the lysosome.[3]
Plasma Stability Moderate to high; can be susceptible to premature reduction by circulating thiols.[6]Generally high, but can be susceptible to cleavage by plasma proteases in some preclinical models.[1][7]High, leading to a potentially wider therapeutic window.[3][6]
Bystander Effect High; the released payload is often membrane-permeable and can kill neighboring antigen-negative tumor cells.[6][8][9][10]Variable; depends on the payload's properties after cleavage.Low to none; the payload is released with a charged amino acid residue, limiting membrane permeability.[6][9]
Ideal for Heterogeneous tumors with varied antigen expression.[6]Tumors with high expression of target lysosomal enzymes.Homogeneous, highly antigen-expressing tumors.[6]
Key Advantage Potent bystander effect can overcome tumor heterogeneity.[6][8][9][10]Well-established and widely used with a proven track record.Enhanced plasma stability and potentially better safety profile.[3][6]
Primary Limitation Potential for off-target toxicity due to premature payload release.[6]Efficacy is dependent on the expression and activity of specific proteases in the tumor.Limited efficacy against heterogeneous tumors due to the lack of a bystander effect.[6][9]
The Decisive Advantage: The Bystander Effect

A key differentiator for many cleavable linkers, particularly disulfide-based ones, is their ability to induce a "bystander effect."[6][8][9][10] In heterogeneous tumors where not all cells express the target antigen, the bystander effect is crucial for therapeutic success. Once an ADC with a disulfide linker is internalized by an antigen-positive cell and the payload is released, the often lipophilic and membrane-permeable drug can diffuse into adjacent antigen-negative tumor cells, leading to their demise.[6][8][9][10] This expands the therapeutic reach of the ADC beyond the directly targeted cells.

In contrast, non-cleavable linkers release the payload with an attached amino acid, which is typically charged and cannot efficiently cross cell membranes, thus abrogating the bystander effect.[6][9]

Experimental Workflows for Cross-Reactivity and Performance Evaluation

A robust and comprehensive evaluation of an ADC's performance and potential for cross-reactivity is paramount. The following detailed protocols provide a framework for these critical assessments.

Experimental Workflow: A Comparative Approach

Caption: A comprehensive workflow for the comparative evaluation of ADCs with different linker technologies.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (human, cynomolgus monkey, mouse) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Separate the intact ADC from the free payload using size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A).

  • Quantify the amount of released payload at each time point using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Concurrently, quantify the amount of intact ADC using an enzyme-linked immunosorbent assay (ELISA).

  • Calculate the percentage of payload release over time to determine the ADC's plasma half-life.

Protocol 2: In Vitro Cytotoxicity and Bystander Effect Assay

Objective: To evaluate the on-target cytotoxicity of the ADC and its ability to induce a bystander effect.[11]

Methodology:

  • Cell Culture:

    • Culture antigen-positive (Ag+) target cells (e.g., SK-BR-3 for HER2-targeting ADCs).

    • Culture antigen-negative (Ag-) bystander cells (e.g., MDA-MB-468).

  • Co-culture Setup:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). The Ag- cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification.

  • ADC Treatment:

    • Treat the co-culture with serial dilutions of the ADC.

    • Include control wells with each cell line cultured alone and treated with the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment:

    • Use flow cytometry or high-content imaging to quantify the viability of both the Ag+ and fluorescently labeled Ag- cell populations.

    • A significant reduction in the viability of the Ag- population in the co-culture compared to the Ag- cells cultured alone indicates a bystander effect.[11]

Protocol 3: In Vitro Cross-Reactivity Assessment by Flow Cytometry

Objective: To assess the binding of the ADC to a panel of cell lines representing various tissues to identify potential off-target binding.

Methodology:

  • Cell Panel: Select a diverse panel of human cell lines representing major organs and tissues.

  • Cell Preparation: Harvest cells and adjust to a concentration of 1 x 10^6 cells/mL in FACS buffer (PBS with 2% FBS).

  • ADC Incubation: Incubate the cells with a saturating concentration of the ADC (and a negative control ADC) for 1 hour on ice.

  • Washing: Wash the cells twice with cold FACS buffer.

  • Secondary Antibody Staining: Incubate the cells with a fluorescently labeled anti-human IgG secondary antibody for 30 minutes on ice in the dark.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Analysis: Analyze the median fluorescence intensity (MFI) for each cell line. A significant shift in MFI compared to the negative control indicates potential cross-reactivity.

Protocol 4: Ex Vivo Tissue Cross-Reactivity by Immunohistochemistry (IHC)

Objective: To evaluate the binding of the ADC to a panel of normal human tissues to identify potential on- and off-target binding sites in a more physiologically relevant context.[12][13][14][15][16]

Methodology:

  • Tissue Panel: Obtain a comprehensive panel of fresh-frozen normal human tissues from at least three unrelated donors, as recommended by FDA guidelines.[12][14]

  • Tissue Sectioning: Cryosection the tissues at 5-8 µm thickness.

  • ADC Incubation: Incubate the tissue sections with the biotinylated ADC at a predetermined optimal concentration. Include a negative control (isotype control ADC).

  • Detection: Use a streptavidin-horseradish peroxidase (HRP) conjugate followed by a suitable chromogen (e.g., DAB) to visualize binding.

  • Microscopy and Analysis: A qualified pathologist should examine the slides to identify the specific cell types and tissues that show positive staining. The staining intensity and distribution should be carefully documented.

Visualizing Linker Cleavage Mechanisms

Caption: A simplified representation of the cleavage mechanisms for different ADC linker technologies.

Conclusion: A Strategic Approach to Linker Selection

The choice of linker is a critical decision in the design of a successful ADC. Glutathione-cleavable disulfide linkers offer the significant advantage of a potent bystander effect, which can be crucial for treating heterogeneous tumors.[6][8][9][10] However, this must be carefully balanced against the potential for reduced plasma stability.[6] A thorough and systematic evaluation, employing the detailed experimental protocols outlined in this guide, is essential to select the optimal linker for a given antibody, payload, and therapeutic indication. By understanding the nuances of different linker technologies and conducting rigorous preclinical assessments, researchers can enhance the therapeutic window and increase the probability of clinical success for their ADC candidates.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(5-Nitropyridin-2-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-(5-Nitropyridin-2-yloxy)ethanol (CAS No. 143071-39-0), with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). While a comprehensive, peer-reviewed toxicological profile for this specific compound is not widely available, its structure as a nitroaromatic compound necessitates a cautious and thorough approach to safety. This guide is built on the foundational principles of chemical safety, drawing analogies from structurally similar compounds and the known hazards of the nitroaromatic class of molecules.

The Critical Importance of a Proactive Safety Posture

Nitroaromatic compounds, as a class, are known for their potential toxicity, including mutagenicity and carcinogenicity.[1] They can be absorbed through the skin, and their decomposition at high temperatures can be violent or explosive.[2][3][4] For this compound specifically, available data indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, a robust PPE protocol is the first and most critical line of defense to mitigate these risks.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE should not be a matter of convenience but a deliberate process based on a risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationsRationale for Use
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)To prevent skin contact, as the compound is a known skin irritant and dermal absorption is a potential route of exposure for nitroaromatic compounds.[4][6] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eye and Face Protection ANSI Z87.1-compliant safety goggles with side shields. A full-face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.To protect against splashes and aerosols, preventing contact with the eyes, which can cause serious irritation.[5]
Body Protection A fully-buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling significant quantities.To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator may be necessary if handling the solid compound outside of a certified containment system (e.g., fume hood) or if aerosolization is likely.To prevent inhalation of the compound, which may cause respiratory irritation.[5] The use of a respirator should be based on a formal risk assessment of the specific procedure.

Procedural Workflow for Safe Handling

All handling of this compound, especially in its solid form or as a concentrated solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Preparation Phase
  • Don PPE: Before entering the designated work area, don all required PPE as outlined in the table above.

  • Prepare Work Area: Prepare the work surface inside the fume hood by lining it with an absorbent, disposable liner.

  • Assemble Equipment: Gather all necessary equipment, such as vials, solvents, and pipettes, and place them within the fume hood.

Compound Handling Phase (within a chemical fume hood)
  • Weighing: Carefully weigh the solid this compound using a tared weigh boat.

  • Transfer: Gently transfer the powder to the appropriate vial.

  • Solubilization: Add the desired solvent to the vial. Cap the vial securely and mix by vortexing or sonication until the compound is fully dissolved.

  • Storage: Store stock solutions and the solid compound in clearly labeled, sealed containers in a cool, dry, and well-ventilated area away from incompatible substances.[6]

Post-Handling and Cleanup Phase
  • Decontamination: Wipe down all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., 70% ethanol), followed by a soap and water solution.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, absorbent liners, and pipette tips, in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer pair of gloves should be removed first, followed by the lab coat, face shield, goggles, and finally the inner pair of gloves. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: A Commitment to Environmental Stewardship

The disposal of this compound and its associated waste must be handled with the utmost care to prevent environmental contamination.

  • Solid Hazardous Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, absorbent liners) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Hazardous Waste: Unused or expired solutions and contaminated solvents must be collected in a labeled, leak-proof hazardous liquid waste container. Under no circumstances should this material be poured down the drain. [6]

  • Disposal Method: All waste containing this compound must be disposed of through a certified hazardous waste management company, typically via high-temperature incineration.[7] Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.[6]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound task_assessment Assess Task: - Scale of work? - Solid or solution? - Potential for aerosolization? start->task_assessment base_ppe Minimum PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat task_assessment->base_ppe All tasks require at least this level splash_risk Significant Splash Risk? base_ppe->splash_risk aerosol_risk Aerosolization Risk? (e.g., sonication, handling powder outside hood) splash_risk->aerosol_risk No face_shield Add Full Face Shield splash_risk->face_shield Yes respirator Add N95 Respirator aerosol_risk->respirator Yes proceed Proceed with Caution in a Fume Hood aerosol_risk->proceed No face_shield->aerosol_risk respirator->proceed

Caption: PPE selection workflow for handling this compound.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.